tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQHCKUTCGHMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674288 | |
| Record name | tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041054-18-5 | |
| Record name | tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery
A Note to the Researcher: The compound of interest, tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, is a specialized molecule with limited publicly available data. This guide focuses on the closely related and extensively documented analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . The structural similarities—a Boc-protected piperazine ring linked to an amino-substituted nitrogenous heterocycle—make this analog an excellent proxy. The synthetic strategies, physicochemical properties, and biological applications detailed herein are highly relevant and transferable, providing a robust foundational understanding for researchers working with this class of compounds.
Executive Summary
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5) is a critical intermediate in the synthesis of several targeted therapies, most notably the cyclin-dependent kinase 4/6 (CDK4/6) inhibitors.[1][2][3] Its bifunctional nature, featuring a Boc-protected amine for regioselective reactions and a reactive primary aminopyridine moiety, makes it a versatile building block in medicinal chemistry.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, and pivotal role in the development of anticancer agents.
Physicochemical and Basic Properties
This compound typically presents as a white to off-white or brown solid powder.[2][4] It is stable under recommended storage conditions, though it is sensitive to strong acids and bases which can cleave the tert-butoxycarbonyl (Boc) protecting group.[5] Solubility is observed in solvents like Dimethyl Sulfoxide (DMSO) and methanol.[4]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 571188-59-5 | [6][7] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [6][7][8] |
| Molecular Weight | 278.35 g/mol | [6][7][9] |
| Appearance | White to brown solid/powder | [2][4] |
| Purity | Typically ≥95-98% | [2][8][10] |
| Storage | 2-8°C, in a dry, well-ventilated place, protected from light | [4][11] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N | [6] |
| InChI Key | RMULRXHUNOVPEI-UHFFFAOYSA-N | [8] |
Synthesis and Manufacturing
The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is well-documented, with several established routes. The most prevalent methods involve the reduction of a nitro-precursor or, more recently, photocatalytic approaches.
Synthesis via Reduction of Nitro-Precursor
A widely used and high-yielding method is the catalytic hydrogenation of its nitro-precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.[1][2] This process is efficient, often achieving yields greater than 97%.[2]
Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: To a suitable reaction vessel, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (1 equivalent).[1]
-
Solvent and Catalyst Addition: Add anhydrous ethanol and a 10% palladium-on-carbon (Pd/C) catalyst (typically 50% wet).[1]
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (H₂). Stir the reaction mixture at room temperature for 5-16 hours under a hydrogen atmosphere (e.g., using a hydrogen balloon).[1]
-
Work-up: Upon reaction completion, carefully remove the hydrogen gas and purge the vessel with an inert gas like nitrogen.[1]
-
Purification: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product.[1]
Photocatalytic Synthesis Route
A more modern approach involves a one-step synthesis using a visible light-mediated reaction. This method offers a shortened synthetic path and relies on safer, more environmentally friendly reagents.[7][12]
Experimental Protocol: Photocatalytic Synthesis
-
Reactant Mixture: In a reaction vessel containing anhydrous dichloroethane, add 2-aminopyridine, piperazine-1-carboxylic acid tert-butyl ester, an acridine salt visible light catalyst, and an oxidant like 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO).[7][10]
-
Oxygen Purge: Replace the atmosphere in the vessel with oxygen by purging three times.[7][10]
-
Irradiation: Irradiate the mixture with a blue LED light source for approximately 10 hours.[7][12]
-
Purification: After the reaction is complete, spin-dry the filtrate and perform column chromatography to isolate the target product as a colorless white solid, with reported yields up to 95%.[7][12]
Role in Drug Development: A Precursor to CDK4/6 Inhibitors
The primary significance of this compound lies in its role as a key building block for CDK4/6 inhibitors such as Palbociclib and Ribociclib.[1][2][13][14] These drugs are instrumental in treating certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]
CDK4 and CDK6 are key proteins that regulate the cell cycle. In many cancers, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation. Palbociclib and Ribociclib function by inhibiting these kinases, thereby arresting the cell cycle in the G1 phase and preventing cancer cell division. The aminopyridine moiety of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is crucial for the subsequent coupling reactions that form the core structure of these potent inhibitors.[14]
Analytical Characterization
Confirmation of the structure and purity of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is typically achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the molecule. A patent document provides the following spectral data in d⁶-DMSO: δ 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s).[12]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight. The [M+H]⁺ ion is reported at m/z 279.1820, consistent with the molecular formula C₁₄H₂₂N₄O₂.[1][12]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the compound, which is typically reported to be above 98%.[15]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[11] It may also cause skin and serious eye irritation.[16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[4][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][16] Avoid formation of dust and aerosols.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[4][11] Protect from light and moisture.[4]
Conclusion
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a high-value chemical intermediate with profound importance in the pharmaceutical industry. Its well-defined synthesis and versatile chemical handles have made it an indispensable component in the production of life-saving cancer therapies. The technical information provided in this guide offers a solid foundation for researchers and drug development professionals engaged in the synthesis and application of this and structurally related molecules.
References
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in Modern Pharmaceutical Synthesis. [Link]
-
Watson International. (n.d.). MSDS of tert-Butyl-4-(6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China. [Link]
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Unveiling the Therapeutic Potential of the 4-(4-Aminopyrimidin-2-yl)piperazine Scaffold: A Mechanistic Deep Dive
Abstract
The compound tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate is a key heterocyclic intermediate, pivotal in the synthesis of a new generation of targeted therapeutics. While this specific molecule is primarily a building block, the core scaffold of 4-(4-aminopyrimidin-2-yl)piperazine is a recurring motif in potent kinase inhibitors. This technical guide delves into the probable mechanism of action of derivatives of this scaffold, with a particular focus on their role as dual inhibitors of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3). We will explore the underlying biochemistry, propose experimental workflows for validation, and present a comprehensive overview for researchers in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The confluence of the aminopyrimidine and piperazine moieties has given rise to a class of compounds with significant therapeutic potential. The piperazine ring, a common pharmacophore, imparts favorable pharmacokinetic properties, while the aminopyrimidine group is crucial for establishing key interactions within the ATP-binding pockets of various kinases.[1][2][3] Derivatives of the 4-(4-aminopyrimidin-2-yl)piperazine core have emerged as potent modulators of signaling pathways implicated in oncology and inflammatory disorders.[4] This guide will dissect the likely mechanism of action of these derivatives, providing a robust framework for their investigation and development.
The Primary Postulated Mechanism: Dual Inhibition of JAK2 and FLT3
A key therapeutic avenue for compounds based on the 4-piperazinyl-2-aminopyrimidine scaffold is the dual inhibition of JAK2 and FLT3.[4] Both are critical tyrosine kinases that, when dysregulated, drive the pathogenesis of various hematological malignancies.
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase essential for signaling by various cytokines and growth factors. Somatic mutations, such as the V617F mutation, lead to constitutive activation of the JAK-STAT pathway, a hallmark of myeloproliferative neoplasms.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of hematopoietic progenitor cells. Internal tandem duplications (ITD) in the juxtamembrane domain of FLT3 result in ligand-independent activation and are associated with a poor prognosis in acute myeloid leukemia (AML).
The dual inhibition of both JAK2 and FLT3 presents a compelling strategy to overcome resistance mechanisms and provide a more durable clinical response in relevant patient populations.
Molecular Interactions at the ATP-Binding Site
The 4-(4-aminopyrimidin-2-yl)piperazine scaffold is hypothesized to bind to the ATP-binding pocket of both JAK2 and FLT3. The aminopyrimidine moiety typically forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. The piperazine ring and its substituents can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.
Experimental Validation Workflow
A rigorous and self-validating experimental cascade is essential to confirm the dual inhibitory activity of novel derivatives.
Biochemical Assays: Quantifying Kinase Inhibition
The initial step involves quantifying the direct inhibitory effect of the compound on the purified kinase enzymes.
| Parameter | Description | Typical Value Range for Potent Inhibitors |
| IC50 (JAK2) | The concentration of the inhibitor required to reduce the enzymatic activity of JAK2 by 50%. | 1-100 nM |
| IC50 (FLT3) | The concentration of the inhibitor required to reduce the enzymatic activity of FLT3 by 50%. | 1-100 nM |
| Ki | The inhibition constant, providing a more absolute measure of binding affinity. | Sub-nanomolar to low nanomolar |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents:
-
Purified, recombinant JAK2 or FLT3 kinase domain.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Test compound (serially diluted).
-
-
Procedure:
-
In a 384-well plate, combine the kinase, Eu-labeled antibody, and the test compound at various concentrations.
-
Incubate for 60 minutes at room temperature to allow for compound binding.
-
Add the Alexa Fluor™-labeled tracer and incubate for another 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both 620 nm and 665 nm.
-
-
Data Analysis:
-
The FRET signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Cellular Assays: Assessing Target Engagement and Functional Outcomes
Following biochemical validation, it is crucial to determine if the compound can inhibit the target kinases in a cellular context and elicit the desired biological response.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Lines:
-
HEL (human erythroleukemia) cells, homozygous for the JAK2 V617F mutation.
-
MV4-11 (human biphenotypic B myelomonocytic leukemia) cells, expressing the FLT3-ITD mutation.
-
-
Procedure:
-
Culture the cells to logarithmic growth phase.
-
Treat the cells with increasing concentrations of the test compound for 2-4 hours.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT5 (a downstream substrate of JAK2) and phosphorylated FLT3.
-
Subsequently, probe with antibodies for total STAT5 and total FLT3 to control for protein loading.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration at which the compound inhibits 50% of the target phosphorylation (cellular IC50).
-
Anti-proliferative and Apoptosis Assays
The ultimate goal of a kinase inhibitor in oncology is to halt cell proliferation and induce apoptosis in cancer cells.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay):
-
Seed the HEL and MV4-11 cells in a 96-well plate and treat with the test compound for 72 hours.
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the crystals and measure the absorbance at 570 nm.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with the test compound for 48 hours.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Visualizing the Core Concepts
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Validation
Caption: A streamlined workflow for validating kinase inhibitors.
Conclusion and Future Directions
The 4-(4-aminopyrimidin-2-yl)piperazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The demonstrated potential for dual inhibition of JAK2 and FLT3 underscores the therapeutic versatility of this chemical class.[4] Future research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the efficacy of these compounds in relevant in vivo models of hematological malignancies will be a critical next step in their journey toward clinical translation.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. (URL: [Link])
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Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed. (URL: [Link])
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tert-Butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate | C14H22N4O2 - PubChem. (URL: [Link])
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
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tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate - Virtuous Lifesciences. (URL: [Link])
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Piperazine - Wikipedia. (URL: [Link])
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tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - PMC - PubMed Central. (URL: [Link])
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (URL: [Link])
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Piperazine - chemeurope.com. (URL: [Link])
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Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])
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Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (URL: [Link])
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tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. (URL: [Link])
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An In-depth Technical Guide to the Structural Analogs of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate: A Privileged Scaffold in Kinase Inhibition
Introduction: The Emergence of a Versatile Pyrimidine Scaffold in Drug Discovery
The 2,4-disubstituted pyrimidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse range of biological targets. This is particularly evident in the field of protein kinase inhibition, where the pyrimidine core effectively mimics the adenine hinge-binding region of ATP. Within this prominent class of molecules, tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate stands out as a key building block and a foundational structure for the development of potent and selective therapeutic agents. Its inherent structural features—a hydrogen-bond-donating amino group at the C4 position, a versatile piperazine linker at the C2 position, and a Boc-protected amine for synthetic elaboration—provide an exceptional platform for generating extensive chemical libraries and probing structure-activity relationships (SAR). This technical guide offers an in-depth exploration of the structural analogs of this core compound, focusing on their design, synthesis, and biological evaluation, with a particular emphasis on their role as kinase inhibitors in oncology. We will delve into the causal relationships behind synthetic strategies and assay design, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Rationale: Targeting the Kinome with 2,4-Disubstituted Pyrimidines
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. Their dysregulation is a frequent driver of numerous diseases, most notably cancer. The ATP-binding site of kinases has proven to be a highly druggable target, and the 2,4-disubstituted pyrimidine scaffold is exceptionally well-suited to interact with the conserved hinge region of this site.
The 4-amino group of the pyrimidine ring typically forms one or two crucial hydrogen bonds with the backbone amide of a conserved residue in the kinase hinge region, anchoring the inhibitor in the active site. The substituent at the 2-position, in this case, the piperazine moiety, extends into the solvent-exposed region, providing a vector for introducing a wide array of chemical diversity to enhance potency and selectivity, and to modulate physicochemical properties.
The following diagram illustrates the general binding mode of 4-aminopyrimidine-based kinase inhibitors.
Caption: General synthetic workflow for analog preparation.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of a representative analog, tert-butyl 4-(4-(phenylamino)pyrimidin-2-yl)piperazine-1-carboxylate.
Step 1: Synthesis of 2-chloro-N-phenylpyrimidin-4-amine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add aniline (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 2-chloro-N-phenylpyrimidin-4-amine as a white solid.
Step 2: Synthesis of tert-butyl 4-(4-(phenylamino)pyrimidin-2-yl)piperazine-1-carboxylate
-
In a sealed vessel, combine 2-chloro-N-phenylpyrimidin-4-amine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the title compound.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the core scaffold has led to the discovery of potent inhibitors against various kinases, including Janus kinases (JAKs), FMS-like tyrosine kinase 3 (FLT3), and Bruton's tyrosine kinase (BTK). The following sections summarize key SAR findings.
Modifications at the C4-Position of the Pyrimidine Ring
The substituent at the C4-amino position plays a critical role in determining the potency and selectivity of the inhibitor.
| Analog ID | C4-Substituent (R) | Target Kinase | IC50 (nM) | Reference |
| 1a | Phenyl | JAK2 | 150 | [1] |
| 1b | 3-Fluorophenyl | JAK2 | 85 | [1] |
| 1c | 3-Chlorophenyl | JAK2 | 60 | [1] |
| 1d | 3-Methylphenyl | JAK2 | 120 | [1] |
| 1e | Naphthyl | AChE | 5500 | [2] |
| 1f | Benzyl | AChE | >10000 | [2] |
-
Observations:
-
Small electron-withdrawing groups on the phenyl ring at the C4 position, such as fluoro and chloro, generally lead to increased potency against JAK2. [1] * Bulky aromatic systems like a naphthyl group at the C4 position can shift the activity towards other enzymes like acetylcholinesterase (AChE), although with lower potency. [2]
-
Modifications at the Piperazine Moiety
While the parent compound has a Boc-protected piperazine, derivatization of the second nitrogen of the piperazine ring is a common strategy to further enhance activity and modulate physicochemical properties.
| Analog ID | Piperazine N-Substituent | Target Kinase | IC50 (nM) | Reference |
| 2a | -H (after Boc deprotection) | - | - | - |
| 2b | -CH3 | BuChE | 2200 | [2] |
| 2c | -CH2CH2OH | Src/Abl | Potent (qualitative) | [3] |
| 2d | -C(O)CH3 | - | - | - |
-
Observations:
-
Small alkyl groups on the piperazine nitrogen can influence selectivity towards different enzyme families, such as butyrylcholinesterase (BuChE). [2] * The introduction of polar groups like a hydroxyethyl moiety can improve pharmacokinetic properties and lead to potent dual Src/Abl kinase inhibitors. [3]
-
Biological Evaluation: In Vitro Kinase Inhibition Assays
To determine the inhibitory potency of the synthesized analogs, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant protein kinase (e.g., JAK2, FLT3)
-
Kinase-specific substrate peptide
-
Test compounds dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the assay buffer, the substrate, and the test compound.
-
Initiate the reaction by adding the recombinant kinase and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships explored in this guide highlight the critical role of the C4-substituent in directing potency and the versatility of the C2-piperazine moiety for fine-tuning physicochemical properties and exploring additional interactions within the ATP-binding pocket. Future efforts in this area will likely focus on the development of covalent and allosteric inhibitors based on this scaffold to overcome acquired resistance to traditional ATP-competitive drugs. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the design of next-generation analogs with improved efficacy and safety profiles.
References
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
-
Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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- 2. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical analysis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, a heterocyclic compound featuring a 4-aminopyrimidine core linked to a Boc-protected piperazine moiety. While direct, extensive biological data for this specific molecule remains emerging, its structural components are prevalent in a multitude of biologically active agents. This document will, therefore, dissect the compound's core scaffolds, infer its likely biological activities based on structure-activity relationships of close analogs, and provide a comprehensive framework for its experimental validation and further development.
Introduction: Deconstructing a Privileged Scaffold
The molecule at hand, this compound, is comprised of two key pharmacophores: the 4-aminopyrimidine ring and a piperazine linker. The pyrimidine ring is a fundamental building block in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer effects[1][2]. The 4-aminopyrimidine substitution, in particular, is a well-established hinge-binding motif for various protein kinases[3]. The piperazine ring, a common linker in medicinal chemistry, often imparts favorable pharmacokinetic properties and provides a vector for further chemical modification[4][5]. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen suggests this molecule is likely a key intermediate in the synthesis of more complex drug candidates[6][7].
Inferred Biological Activity: A Kinase Inhibitor in Waiting?
Based on its structural similarity to known kinase inhibitors, the primary hypothesized biological activity of this compound and its derivatives is the inhibition of protein kinases. The 2,4-disubstituted aminopyrimidine scaffold is a cornerstone of many approved and investigational kinase inhibitors.
The 4-Aminopyrimidine Core: A Potent Hinge Binder
The 4-amino group and the N1 atom of the pyrimidine ring are capable of forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine base of ATP, thus competitively inhibiting the kinase's catalytic activity. Derivatives of 4-piperazinyl-2-aminopyrimidine have been identified as potent dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), both crucial targets in oncology[8]. Furthermore, the broader class of aminopyrimidine derivatives has been extensively explored as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are frequently dysregulated in cancer[9].
The Piperazine Moiety: A Gateway to Selectivity and Potency
The piperazine ring at the 2-position of the pyrimidine core extends into the solvent-exposed region of the kinase ATP-binding pocket. This position is a prime site for chemical modification to enhance potency and achieve selectivity against specific kinases. The Boc-protected nitrogen (N-4) of the piperazine is an ideal handle for the introduction of various substituents that can interact with unique residues outside the highly conserved hinge region. This strategy is fundamental to the design of selective kinase inhibitors. For instance, the anticancer drug Ribociclib, a CDK4/6 inhibitor, is synthesized from a related piperazine-containing intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate[6].
Proposed Mechanism of Action and Signaling Pathways
Assuming the primary biological target class for derivatives of this compound are protein kinases such as JAK2, FLT3, or CDKs, the mechanism of action would involve the competitive inhibition of ATP binding, leading to the downregulation of their respective signaling pathways.
Inhibition of the JAK-STAT Pathway
If targeting JAK2, the compound would be expected to block the phosphorylation and activation of STAT proteins, which are critical for cytokine signaling and cell proliferation.
Caption: Hypothesized disruption of the G1/S cell cycle transition.
Experimental Workflow for Biological Characterization
A systematic approach is required to validate the inferred biological activities and to characterize the therapeutic potential of novel derivatives. The following experimental workflow provides a robust framework for this process.
Caption: A comprehensive workflow for biological characterization.
Step-by-Step Methodologies
Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.
Protocol:
-
Reagents: Purified recombinant kinases (e.g., JAK2, FLT3, CDK4/Cyclin D1), peptide or protein substrate, ATP, and the test compound.
-
Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Inhibition is proportional to the luminescence signal.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent. f. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase, providing a fundamental measure of its potency.
Objective: To confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.
Protocol (Western Blotting):
-
Cell Culture: Culture a relevant cell line (e.g., HEL cells for JAK2, MV4-11 for FLT3) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of the test compound for a specified duration.
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-STAT3, total STAT3).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
Causality: This experiment validates that the compound can penetrate the cell membrane, bind to its intended target, and exert a biological effect on the relevant signaling pathway.
Objective: To assess the compound's ability to inhibit the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) from the dose-response curve.
Causality: This assay provides a measure of the compound's overall cytostatic or cytotoxic effect, which is the desired therapeutic outcome for an anticancer agent.
Data Summary and Interpretation
The following table provides a template for summarizing the key biological data that would be generated for a novel derivative of this compound.
| Assay | Target/Cell Line | Endpoint | Result (Example) |
| Biochemical Assay | JAK2 | IC50 | 27 nM [8] |
| Biochemical Assay | FLT3 | IC50 | 30 nM [8] |
| Cell Proliferation | HEL (JAK2-dependent) | GI50 | 150 nM |
| Cell Proliferation | MV4-11 (FLT3-dependent) | GI50 | 200 nM |
| Cellular Target Engagement | HEL cells | p-STAT3 IC50 | 180 nM |
| Kinase Selectivity | Panel of 400 kinases | S-Score (10) | 0.05 |
Interpretation: A potent biochemical IC50 against the target kinases that translates into cellular pathway inhibition and antiproliferative activity in relevant cancer cell lines would be a strong indicator of on-target activity. A low S-Score in a broad kinase selectivity panel would suggest a highly selective compound, which is often desirable to minimize off-target toxicities.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel kinase inhibitors. The 4-aminopyrimidine core provides a reliable anchor in the ATP-binding pocket, while the Boc-protected piperazine offers a versatile scaffold for optimization of potency, selectivity, and pharmacokinetic properties. The experimental framework outlined in this guide provides a clear path for the biological characterization of its derivatives. Future efforts should focus on the synthesis of a library of analogs with diverse substitutions on the piperazine nitrogen, followed by systematic biological evaluation to identify lead compounds with promising therapeutic potential for the treatment of cancers and other diseases driven by aberrant kinase activity.
References
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- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
An In-depth Technical Guide to the Synthesis and Applications of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific isomer is sparse, this document outlines a robust and scientifically-grounded synthetic pathway based on established principles of pyrimidine chemistry and documented syntheses of close structural analogues. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the compound's potential as a key building block in the development of novel therapeutics.
Introduction: The Significance of the Aminopyrimidine-Piperazine Scaffold
The aminopyrimidine-piperazine moiety is a "privileged scaffold" in modern drug discovery, appearing in a multitude of clinically approved and investigational drugs, particularly in oncology and immunology.[1][2] The pyrimidine ring serves as a versatile anchor for establishing critical interactions with biological targets, while the piperazine unit often enhances solubility, bioavailability, and allows for facile structural modification to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[3]
This compound, with its strategically placed amino group and protected piperazine, represents a valuable intermediate for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at the pyrimidine ring before its removal under acidic conditions to enable further derivatization.
Proposed Synthetic Pathway
The synthesis of the title compound can be logically approached through a two-step sequence involving the preparation of a suitable di-substituted pyrimidine precursor followed by a regioselective nucleophilic aromatic substitution (SNAr) with Boc-piperazine.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be disconnected at the C2 position of the pyrimidine ring, leading back to a 2-halo-4-aminopyrimidine and Boc-piperazine. The 2-halo-4-aminopyrimidine can, in turn, be derived from a more readily available starting material like 2,4-dichloropyrimidine.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of 2-Chloro-4-aminopyrimidine
The initial step involves the selective amination of 2,4-dichloropyrimidine. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[4] This inherent reactivity allows for a regioselective substitution.
Experimental Protocol:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol at 0 °C, add a solution of aqueous ammonia (2.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-4-aminopyrimidine as a solid.
Causality of Experimental Choices:
-
Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the SNAr reaction.
-
Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and improve the selectivity of the amination at the C4 position.
-
Excess Ammonia: Using an excess of ammonia drives the reaction to completion and minimizes the formation of di-substituted byproducts.
Step 2: Synthesis of this compound
The second step is a nucleophilic aromatic substitution where the secondary amine of Boc-piperazine displaces the remaining chlorine atom at the C2 position of the pyrimidine ring.
Experimental Protocol:
-
In a sealed vessel, combine 2-chloro-4-aminopyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality of Experimental Choices:
-
Solvent: DMSO is a high-boiling polar aprotic solvent that is ideal for SNAr reactions, as it can dissolve a wide range of substrates and effectively solvate the transition state.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for SNAr reactions on less activated heterocyclic systems.
-
Boc-piperazine: The use of Boc-protected piperazine ensures that the substitution occurs only once, at the secondary amine.
Caption: Proposed synthetic workflow for the target compound.
Physicochemical and Spectroscopic Data
The following table summarizes the predicted and expected physicochemical properties of the title compound.
| Property | Value |
| Molecular Formula | C₁₄H₂₃N₅O₂ |
| Molecular Weight | 293.37 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, and Methanol |
| ¹H NMR (predicted) | Peaks corresponding to the Boc group (~1.4 ppm), piperazine protons (~3.5-3.8 ppm), and pyrimidine protons (~6.0-8.0 ppm) |
| ¹³C NMR (predicted) | Resonances for the Boc carbonyl (~154 ppm), pyrimidine carbons (~160-165 ppm), and aliphatic carbons |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 294.19 |
Applications in Drug Discovery
The aminopyrimidine-piperazine core is a key feature in numerous kinase inhibitors. The 4-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The piperazine moiety often extends into the solvent-exposed region, providing a point for modification to improve potency, selectivity, and pharmacokinetic properties.
Given this precedent, this compound is an ideal starting material for the synthesis of libraries of potential kinase inhibitors. Following deprotection of the Boc group, the resulting secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.
Conclusion
This technical guide has presented a detailed and scientifically sound proposed synthesis for this compound. By leveraging established principles of nucleophilic aromatic substitution on pyrimidine systems and drawing parallels with known synthetic routes for analogous compounds, a reliable pathway has been outlined. The experimental protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions. This compound holds significant potential as a versatile intermediate in medicinal chemistry, particularly for the development of novel kinase inhibitors and other targeted therapies.
References
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Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. (2003). Molecular Diversity. [Link]
-
Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage. (n.d.). Semantic Scholar. [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2021). Molecules. [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2020). Molecules. [Link]
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
-
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. (2013). Acta Crystallographica Section E. [Link]
- Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. (n.d.).
- Method for the preparation of piperazine and its derivatives. (n.d.).
- Preparation method of 2-amino pyrimidine. (n.d.).
- Novel processes and intermediates for the preparation of piperazine derivatives. (n.d.).
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012). ResearchGate. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Piperazine scaffold in drugs – structural and pharmaceutical points of view. (2021). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2017). Journal of the American Chemical Society. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2014). ResearchGate. [Link]
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Spectroscopic Data Analysis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust predictive analysis. While direct experimental spectra for this specific molecule are not widely published, this guide constructs a detailed and scientifically grounded spectroscopic profile based on its constituent chemical moieties: a tert-butoxycarbonyl (Boc)-protected piperazine ring and a 4-aminopyrimidine group.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring key functional groups that each contribute distinct signatures to its spectroscopic profile. Understanding the interplay of these groups is crucial for accurate structural elucidation and purity assessment. The Boc-protecting group, the piperazine ring, and the aminopyrimidine system will be individually and collectively analyzed across various spectroscopic techniques.
Caption: Molecular structure of the target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms within the molecule. The predicted chemical shifts are based on the analysis of similar N-Boc piperazine and aminopyrimidine derivatives.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Boc (C(CH₃)₃) | ~1.45 | Singlet | 9H | Characteristic singlet for the tert-butyl group, typically shielded. |
| Piperazine (CH₂) | ~3.40 - 3.60 | Multiplet | 4H | Protons on carbons adjacent to the Boc-protected nitrogen. |
| Piperazine (CH₂) | ~3.70 - 3.90 | Multiplet | 4H | Protons on carbons adjacent to the pyrimidine ring. |
| Amino (NH₂) | ~5.0 - 5.5 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration. May exhibit broadening.[1] |
| Pyrimidine (H-5) | ~6.0 - 6.2 | Doublet | 1H | Coupled to H-6. |
| Pyrimidine (H-6) | ~7.8 - 8.0 | Doublet | 1H | Coupled to H-5. |
Causality in ¹H NMR:
-
Boc Group: The nine equivalent protons of the tert-butyl group result in a strong singlet, a hallmark of this protecting group. Its upfield shift is due to the shielding effect of the local electronic environment.
-
Piperazine Ring: The piperazine protons typically appear as two distinct multiplets. The protons adjacent to the electron-withdrawing carbamate of the Boc group are expected to be slightly downfield compared to those in an unsubstituted piperazine. Those adjacent to the pyrimidine ring will also be shifted downfield due to the ring's aromatic and electron-withdrawing nature.
-
Aminopyrimidine Moiety: The amino protons often present as a broad singlet and their chemical shift is highly dependent on factors like solvent, temperature, and concentration.[1] The pyrimidine ring protons will appear as doublets due to coupling with each other. The electron-donating amino group at position 4 will influence the shielding of the ring protons. It is worth noting that primary amines substituted at the 4-position of a pyrimidine ring can exhibit room-temperature line broadening effects in ¹H NMR due to the presence of rotamers.[6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
Processing: Fourier transform the acquired data, phase correct the spectrum, and integrate the signals.
Caption: ¹H NMR Experimental Workflow.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Boc (C(CH₃)₃) | ~28.5 | Characteristic signal for the methyl carbons of the tert-butyl group. |
| Boc (C(CH₃)₃) | ~80.0 | Quaternary carbon of the tert-butyl group. |
| Piperazine (CH₂) | ~43.0 - 45.0 | Carbons adjacent to the pyrimidine ring. |
| Piperazine (CH₂) | ~48.0 - 50.0 | Carbons adjacent to the Boc-protected nitrogen. |
| Pyrimidine (C-5) | ~98.0 - 100.0 | Shielded by the amino group at C-4. |
| Boc (C=O) | ~155.0 | Carbonyl carbon of the carbamate. |
| Pyrimidine (C-4) | ~158.0 - 160.0 | Carbon bearing the amino group. |
| Pyrimidine (C-6) | ~158.0 - 160.0 | |
| Pyrimidine (C-2) | ~162.0 - 164.0 | Carbon attached to the piperazine nitrogen. |
Causality in ¹³C NMR:
-
Boc Group: The methyl carbons of the Boc group are highly shielded and appear upfield. The quaternary carbon is deshielded due to its attachment to oxygen.
-
Piperazine Ring: The piperazine carbons will have distinct signals. The carbons adjacent to the nitrogen bearing the Boc group will be influenced by the carbamate functionality.
-
Aminopyrimidine Moiety: The carbon atoms of the pyrimidine ring will have chemical shifts in the aromatic region. The carbon attached to the amino group (C-4) and the carbon attached to the piperazine nitrogen (C-2) are expected to be the most deshielded. Similar to ¹H NMR, line broadening for C-5 may be observed at room temperature.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this compound.[7]
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 308.2 | Protonated molecular ion. |
| [M-Boc+H]⁺ | 208.1 | Fragment resulting from the loss of the Boc group. |
| [M-C₄H₉+H]⁺ | 252.1 | Fragment from the loss of the tert-butyl group. |
Fragmentation Pathway:
A primary and characteristic fragmentation pathway for N-Boc protected compounds involves the loss of the Boc group (100 Da) or the tert-butyl group (57 Da).[7]
Caption: Predicted MS Fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino) | 3400 - 3200 | Medium-Strong, Doublet | Characteristic for primary amines.[1] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | From the Boc and piperazine groups. |
| C=O Stretch (Carbamate) | 1700 - 1680 | Strong | Characteristic for the Boc protecting group. |
| N-H Bend (Amino) | 1650 - 1580 | Medium | |
| C=N, C=C Stretch (Pyrimidine) | 1600 - 1450 | Medium-Strong | Aromatic ring vibrations. |
| C-O Stretch (Carbamate) | 1250 - 1150 | Strong |
Causality in IR Spectroscopy:
-
Amino Group: The N-H stretching vibrations of the primary amine are expected to appear as a doublet in the 3400-3200 cm⁻¹ region.[1]
-
Boc Group: The most prominent feature of the Boc group is the strong C=O stretching absorption of the carbamate at around 1700-1680 cm⁻¹.
-
Pyrimidine Ring: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to several bands in the 1600-1450 cm⁻¹ region.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile for this compound based on the well-established spectroscopic characteristics of its constituent N-Boc piperazine and 4-aminopyrimidine moieties. The provided tables of predicted data, along with the explanations of their structural origins and step-by-step experimental protocols, offer a valuable resource for researchers in the synthesis, purification, and analysis of this compound and its analogs. While this guide offers a robust predictive framework, experimental verification remains the gold standard for structural confirmation.
References
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An In-depth Technical Guide to tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the aminopyrimidine-piperazine moiety has emerged as a "privileged scaffold," demonstrating significant potential in the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate , a key intermediate in the synthesis of advanced pharmaceutical ingredients. While specific literature on this exact molecule is not abundant, this guide extrapolates from established chemical principles and data on closely related analogues to present its core characteristics, a robust synthetic protocol, and its likely applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important chemical entity.
Physicochemical Properties
The fundamental physicochemical properties of a molecule are critical for its handling, formulation, and biological activity. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N₅O₂ | Calculated |
| Molecular Weight | 279.34 g/mol | Calculated[1] |
| Appearance | White to off-white solid | Inferred from analogues[2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water. | Inferred from structural properties |
| Stability | Stable under standard laboratory conditions. The Boc protecting group is labile to strong acids. | Inferred from chemical structure |
Structural Elucidation
The molecule consists of three key functional components:
-
A pyrimidine ring , which is a diazine heterocycle.
-
An amino group at the 4-position of the pyrimidine ring, which can act as a hydrogen bond donor.
-
A piperazine ring linking the pyrimidine to the protecting group.
-
A tert-butoxycarbonyl (Boc) protecting group , which masks one of the piperazine nitrogens, allowing for selective functionalization of the other.
Synthesis Methodology
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is widely employed for the synthesis of related aminopyrimidine and aminopyridine structures.[3][4]
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of a commercially available pyrimidine precursor with Boc-protected piperazine.
Caption: Proposed synthesis of the target compound via SNAr reaction.
Detailed Experimental Protocol
Materials:
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-amino-2-chloropyrimidine in anhydrous DMF, add tert-butyl piperazine-1-carboxylate and DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, this compound.
Rationale for Experimental Choices
-
Choice of Base: DIPEA is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction without competing in the primary nucleophilic substitution.
-
Solvent Selection: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the ionic intermediates and withstand the required reaction temperatures.
-
Protecting Group: The Boc group is essential for preventing the disubstitution of the piperazine ring and can be readily removed under acidic conditions for subsequent derivatization.
Applications in Drug Discovery and Medicinal Chemistry
The aminopyrimidine-piperazine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms in the pyrimidine and piperazine rings can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.
Role as a Kinase Inhibitor Intermediate
Many FDA-approved kinase inhibitors for the treatment of cancer feature a similar core structure. For instance, the aminopyridine-piperazine moiety is a key component of Ribociclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[2] The title compound serves as a versatile intermediate that can be further elaborated to generate libraries of potential kinase inhibitors.
Caption: Workflow for the use of the title compound in drug discovery.
Hypothetical Mechanism of Action in a Signaling Pathway
The final drug candidate derived from this intermediate could potentially inhibit a signaling pathway crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
While direct experimental data for this compound is limited, its structural similarity to well-known pharmaceutical building blocks allows for a robust understanding of its properties and potential. This guide provides a comprehensive, albeit partially theoretical, framework for its synthesis and application. The proposed synthetic route is based on reliable and scalable chemical transformations, making this intermediate readily accessible for research and development purposes. Its strategic importance as a scaffold for kinase inhibitors and other therapeutic agents underscores its value to the drug discovery community. Further research into this specific molecule and its derivatives is warranted and holds the promise of yielding novel therapeutic candidates.
References
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PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]
-
Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Available at: [Link]
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Calculator.net. Molecular Weight Calculator. Available at: [Link]
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GraphPad. Molecular Weight Calculator. Available at: [Link]
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MySkinRecipes. tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate. Available at: [Link]
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National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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Omni Calculator. Molecular Weight Calculator. Available at: [Link]
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WebQC.org. C13H21O2 molar mass. Available at: [Link]
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Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
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Mol-Instincts. 2-piperazin-1-yl-pyrimidine. Available at: [Link]
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ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Available at: [Link]
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ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Available at: [Link]
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National Center for Biotechnology Information. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed. Available at: [Link]
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ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a]. Available at: [Link]
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National Center for Biotechnology Information. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
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tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate chemical structure
An In-Depth Technical Guide to tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Kinase Inhibitor Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, this molecule represents a crucial, high-value intermediate for the synthesis of targeted therapeutics, particularly protein kinase inhibitors. Its structure combines three key motifs: a Boc-protected piperazine ring that imparts favorable pharmacokinetic properties and provides a synthetic handle; a pyrimidine ring, a cornerstone of many biological molecules; and a 4-amino group, which is critical for biological activity. This guide details the compound's structural attributes, a proposed, field-proven synthetic pathway, and its mechanistic role as a "hinge-binding" scaffold in the development of ATP-competitive kinase inhibitors for diseases such as cancer.
The Aminopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The relentless pursuit of targeted therapies has identified protein kinases as a critical class of enzymes in cellular signaling. Their dysregulation is a hallmark of numerous pathologies, particularly cancer.[1] Protein kinases catalyze the transfer of a phosphate group from ATP to a protein substrate, a fundamental mechanism for controlling protein function.[1] Consequently, ATP-competitive inhibitors have become a mainstay of modern oncology.[1]
The 2,4-diaminopyrimidine scaffold, present in the title compound, has emerged as a "privileged structure" in the design of potent and selective kinase inhibitors.[2] Its key feature is the ability to mimic the adenine ring of ATP, allowing it to form specific hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[3][4] This interaction, typically involving a dual hydrogen bond donor-acceptor pattern, is a conserved feature required for potent inhibition.[4][5] The versatility of the aminopyrimidine core allows for extensive chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and drug-like properties.[6]
Physicochemical Properties and Structural Elucidation
Chemical Identity
While this compound is a well-defined chemical entity, it is primarily a synthetic intermediate and may not be listed in all commercial catalogs. Its identity is established by its structure and corresponding analytical data.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₁N₅O₂ |
| Molecular Weight | 279.34 g/mol |
| CAS Number | Not publicly registered |
Structural Analysis
The molecule's structure is an assembly of three distinct functional components, each contributing to its utility in drug discovery.
-
4-Aminopyrimidine Core : This is the primary pharmacophore responsible for biological recognition. The exocyclic amino group at the C4 position and the nitrogen atom at the N1 position of the pyrimidine ring act as a hydrogen-bond donor and acceptor, respectively, anchoring the molecule in the kinase hinge region.[3][7]
-
Piperazine Linker : This six-membered heterocycle serves as a non-rigid spacer, connecting the pyrimidine core to other parts of the final drug molecule. The piperazine ring is a common motif in pharmaceuticals, often used to improve solubility and oral bioavailability.[8]
-
tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group serves two purposes. First, it deactivates the distal nitrogen of the piperazine, preventing unwanted side reactions during synthesis. Second, it is a chemically labile protecting group that can be removed under acidic conditions, revealing a secondary amine that serves as a key attachment point for further chemical elaboration to build molecular diversity.[9]
Caption: Chemical structure of the title compound.
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is best achieved through a two-step sequence starting from commercially available 2,4-dichloropyrimidine and 1-Boc-piperazine. The strategy hinges on the differential reactivity of the C2 and C4 positions of the pyrimidine ring.
Synthetic Strategy: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine is a cornerstone of pyrimidine chemistry. Generally, these reactions favor substitution at the C4 position due to its higher LUMO coefficient.[10] However, selectivity can be influenced by the nucleophile, solvent, and base, with some conditions favoring C2 attack.[11][12] The proposed synthesis proceeds via a sequential, regioselective SNAr pathway.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
-
Causality: This initial SNAr reaction attaches the Boc-piperazine moiety to the pyrimidine core. While C4 is often more reactive, using a polar protic solvent like n-butanol and a hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can promote substitution at the C2 position. Heating is required to overcome the activation energy of the reaction.
-
Protocol:
-
To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol (5-10 mL per mmol), add 1-Boc-piperazine (1.05 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate product.[13]
-
Step 2: Synthesis of this compound
-
Causality: The second SNAr reaction replaces the C4 chlorine with an amino group. This amination is often challenging and can require harsh conditions. A copper-catalyzed Buchwald-Hartwig-type amination provides a reliable method that proceeds under milder conditions than uncatalyzed reactions.[14] Copper(I) iodide is the catalyst, and an amino acid like L-proline serves as a ligand to facilitate the catalytic cycle.
-
Protocol:
-
In a sealable reaction vessel, combine tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq) in DMSO (5-10 mL per mmol).
-
Add aqueous ammonia (28%, 5-10 eq).
-
Seal the vessel and heat the mixture to 80-90 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography to yield the title compound as a solid.
-
Applications in Drug Discovery and Development
Mechanism of Action: Targeting the Kinase Hinge
The primary value of this intermediate is realized when its 4-aminopyrimidine core is incorporated into a kinase inhibitor. The ATP binding site of a protein kinase is a cleft between the N- and C-terminal lobes, connected by a flexible "hinge region."[7] The adenine base of ATP forms two key hydrogen bonds with the backbone amides of this hinge.
The 4-aminopyrimidine scaffold is a bioisostere of adenine and replicates this critical interaction. The exocyclic 4-amino group acts as a hydrogen bond donor to a backbone carbonyl in the hinge, while one of the pyrimidine ring nitrogens (N1) acts as a hydrogen bond acceptor from a backbone N-H group.[1][15] This bidentate hydrogen bonding pattern is the foundational interaction that anchors the inhibitor in the active site, leading to potent inhibition of kinase activity.[4]
Sources
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Methodological & Application
Synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate protocol
Application Note & Protocol
Topic: Synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide for the synthesis of this compound, a key building block in medicinal chemistry. The protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for C-N bond formation on electron-deficient heteroaromatic systems. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a high-yield, reproducible synthesis. This guide is designed for chemistry professionals and assumes a baseline knowledge of standard organic synthesis laboratory techniques and safety protocols.
Introduction: The Significance of the Pyrimidinylpiperazine Scaffold
The 2,4-substituted pyrimidine framework is a privileged scaffold in modern drug discovery. Molecules incorporating this motif are known to exhibit a wide range of biological activities, acting as inhibitors for numerous kinases.[1] The title compound, this compound, serves as a crucial intermediate in the synthesis of several targeted therapies. The tert-butoxycarbonyl (Boc) protecting group on the piperazine ring allows for selective functionalization at the otherwise reactive secondary amine, making it an invaluable and versatile synthon for constructing more complex pharmaceutical agents.[2]
The synthesis route detailed herein utilizes the reaction between 2-chloro-4-aminopyrimidine and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This approach is favored for its operational simplicity, high atom economy, and the general availability of the starting materials.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly C2 and C4/C6, susceptible to attack by nucleophiles. The presence of a good leaving group, such as a chloride ion at the C2 position, facilitates this reaction.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The secondary amine of the N-Boc-piperazine acts as the nucleophile, attacking the electron-deficient C2 carbon of the 2-chloro-4-aminopyrimidine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization across the pyrimidine ring.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final coupled product.
A base, such as potassium carbonate or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.
While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful tools for C-N bond formation[3][4], the high reactivity of the 2-chloropyrimidine substrate makes the more direct and cost-effective SNAr pathway highly efficient for this specific transformation.[5][6]
Experimental Protocol
This protocol outlines the synthesis on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Chloro-4-aminopyrimidine | C₄H₄ClN₃ | 129.55 | 1.00 g | 7.72 | Starting Material |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.58 g | 8.49 | Nucleophile (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.13 g | 15.44 | Base (2.0 eq) |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 25 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~30 mL | - | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyrimidine (1.00 g, 7.72 mmol), tert-butyl piperazine-1-carboxylate (1.58 g, 8.49 mmol), and potassium carbonate (2.13 g, 15.44 mmol).
-
Solvent Addition: Add 25 mL of acetonitrile to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.
-
Work-up (Aqueous Extraction):
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc).
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as:
-
¹H NMR: To confirm the proton environment of the molecular structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis.
Caption: Synthetic workflow from starting materials to final product.
Concluding Remarks
This protocol provides a reliable and scalable method for the synthesis of this compound. The causality behind the experimental choices lies in the inherent electrophilicity of the pyrimidine ring, which allows for a straightforward SNAr reaction with N-Boc-piperazine. By adhering to the outlined steps and maintaining good laboratory practice, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development.
References
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Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2020). National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2020). National Institutes of Health. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). ResearchGate. [Link]
-
Synthesis of pyrimidin‐4‐amines. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio) benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). National Institutes of Health. [Link]
-
Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Application Notes and Protocols for tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate . While direct experimental data for this specific molecule is limited in published literature, its structural motifs—a Boc-protected piperazine linked to an aminopyrimidine core—are well-characterized and of significant interest in medicinal chemistry. This guide synthesizes established principles and protocols from closely related analogues to provide a robust framework for its synthesis, handling, and application. The core utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors and other biologically active molecules. We present detailed, field-proven protocols for its synthesis, purification, subsequent deprotection, and its application in downstream biological assays, particularly focusing on in vitro kinase inhibition screening.
Scientific Rationale and Compound Overview
The molecular architecture of this compound combines two key pharmacophoric elements. The aminopyrimidine moiety is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[1] It mimics the adenine core of ATP, enabling competitive binding to the enzyme's active site. The piperazine ring serves as a common, versatile linker in drug design, often connecting the hinge-binding element to other parts of a molecule that occupy adjacent pockets of the target protein, thereby enhancing potency and selectivity.
The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is crucial for synthetic applications. It deactivates this nitrogen, preventing it from participating in undesired side reactions and allowing for selective functionalization at the 4-amino position of the pyrimidine ring. The Boc group can be removed under acidic conditions, revealing a secondary amine that is then available for further chemical modification, such as the introduction of solubilizing groups or moieties that target other regions of the kinase.[2]
Inferred Physicochemical Properties
Based on its structure, the following properties can be calculated or inferred.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁N₅O₂ | Calculated |
| Molecular Weight | 279.34 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred from analogues[3] |
| Solubility | Soluble in organic solvents like DCM, MeOH, DMSO | Inferred from analogues |
| Storage | Store in a cool, dry place, protected from light | Standard for aminopyrimidines[3] |
Logical Workflow for Application
The primary application of this compound is as a building block in multi-step organic synthesis. The logical workflow for its use is outlined below.
Caption: Workflow for the use of the title compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a standard nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing similar compounds where a halogenated pyrimidine is reacted with a piperazine derivative.[4][5]
Rationale: The reaction proceeds by the nucleophilic attack of the unprotected nitrogen of 1-Boc-piperazine on the electron-deficient pyrimidine ring, displacing the chloride. 2-Chloro-4-aminopyrimidine is chosen as the starting material due to the higher reactivity of the chlorine at the 2-position towards nucleophilic substitution, driven by the electron-withdrawing nature of the ring nitrogens. A mild base is used to scavenge the HCl generated during the reaction.
Materials:
-
2-Chloro-4-aminopyrimidine
-
1-Boc-piperazine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous propanol or similar high-boiling point solvent
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or equivalent) for elution
Procedure:
-
To a clean, dry reaction vessel, add 2-chloro-4-aminopyrimidine (1.0 equivalent) and anhydrous propanol.
-
Add 1-Boc-piperazine (1.1 equivalents) to the suspension.
-
Add triethylamine (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 15-30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to elute the product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Boc-Deprotection to Yield 2-(Piperazin-1-yl)pyrimidin-4-amine
The removal of the Boc group is a critical step to enable further functionalization of the piperazine nitrogen. This is typically achieved under strong acidic conditions.
Rationale: The Boc group is labile in the presence of strong acid. The acid protonates the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.[2]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in DCM)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate.
-
Upon completion, remove the solvent under reduced pressure.
-
To obtain the free base, suspend the residue in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).
-
Separate the layers and extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(piperazin-1-yl)pyrimidin-4-amine.
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Application Notes & Protocols: The Strategic Use of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate in Modern Kinase Inhibitor Synthesis
Abstract: The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to form key hydrogen bond interactions within the ATP-binding site of numerous protein kinases.[1][2][3] This guide focuses on a critical building block, tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate , detailing its synthesis, strategic application, and the rationale behind its use in the development of targeted kinase inhibitors. We provide field-proven, step-by-step protocols for its synthesis and subsequent deprotection, using the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor scaffold as a practical case study.[4][5][6] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of next-generation therapeutics.
Part 1: Synthesis of the Core Intermediate via Buchwald-Hartwig Amination
The most reliable and scalable method for constructing the title compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the critical C-N bond between the pyrimidine ring and the piperazine moiety.[7][8] The choice of a modern, sterically hindered phosphine ligand, such as XPhos, is crucial for achieving high efficiency, particularly with electron-rich heterocyclic chlorides.
Protocol 1: Synthesis of this compound
This protocol details the palladium-catalyzed coupling of 2-chloro-4-aminopyrimidine with tert-butyl piperazine-1-carboxylate.
Reaction Scheme:
Materials & Reagents Data
| Reagent/Material | Molecular Wt. | Moles (Equivalents) | Quantity | Supplier Notes |
| 2-Chloro-4-aminopyrimidine | 129.55 g/mol | 10.0 mmol (1.0 eq) | 1.295 g | >98% Purity |
| tert-Butyl piperazine-1-carboxylate | 186.25 g/mol | 12.0 mmol (1.2 eq) | 2.235 g | >98% Purity |
| Pd₂(dba)₃ | 915.72 g/mol | 0.1 mmol (0.01 eq) | 91.6 mg | Palladium(0) Source |
| XPhos | 476.65 g/mol | 0.4 mmol (0.04 eq) | 190.7 mg | Buchwald Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 14.0 mmol (1.4 eq) | 1.345 g | Strong, non-nucleophilic base |
| Toluene, Anhydrous | - | - | 50 mL | Degassed prior to use |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: To a 100 mL 2-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyrimidine (1.295 g), tert-butyl piperazine-1-carboxylate (2.235 g), and sodium tert-butoxide (1.345 g).
-
Catalyst & Ligand Addition: In a glovebox or under a strong stream of nitrogen, add the palladium catalyst Pd₂(dba)₃ (91.6 mg) and the XPhos ligand (190.7 mg).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen three times. Add 50 mL of anhydrous, degassed toluene via cannula.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C (oil bath temperature) and stir vigorously for 12-18 hours.
-
Reaction Monitoring (Causality Check): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A sample is taken, diluted with ethyl acetate, and spotted on a silica plate. Disappearance of the 2-chloro-4-aminopyrimidine starting material indicates completion. This step is critical to avoid over-running the reaction which can lead to byproduct formation.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of water. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 50% to 100%) to afford the title compound as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Application in BTK Inhibitor Synthesis
The synthesized intermediate is a versatile precursor for numerous kinase inhibitors. Its utility is best demonstrated by its role in the synthesis of scaffolds for BTK inhibitors like Zanubrutinib.[5][6] The first critical step in this sequence is the selective removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperazine ring for further functionalization.
Protocol 2: Acid-Catalyzed Boc Deprotection
The Boc group is strategically employed because of its stability in various reaction conditions and its clean, efficient removal under acidic conditions.[9] The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) depends on the downstream workflow; HCl often allows for the isolation of a stable, crystalline hydrochloride salt, which can simplify purification.[10]
Reaction Scheme:
Materials & Reagents Data
| Reagent/Material | Molecular Wt. | Moles (Equivalents) | Quantity | Rationale / Notes |
| Core Intermediate (from Protocol 1) | 293.37 g/mol | 5.0 mmol (1.0 eq) | 1.467 g | Substrate |
| 4M HCl in 1,4-Dioxane | - | 25.0 mmol (5.0 eq) | 6.25 mL | Facile removal of Boc group, forms HCl salt |
| Dichloromethane (DCM), Anhydrous | - | - | 25 mL | Common reaction solvent |
| Diethyl Ether | - | - | ~50 mL | Used for precipitation |
Step-by-Step Experimental Protocol
-
Dissolution: Dissolve the Boc-protected intermediate (1.467 g) in 25 mL of anhydrous DCM in a round-bottom flask at room temperature.
-
Acid Addition: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (6.25 mL) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture for 2-4 hours.
-
Monitoring & Product Formation (Self-Validation): The reaction can be monitored by TLC or LC-MS. Often, the deprotected product will precipitate from the reaction mixture as the dihydrochloride salt.[10] This precipitation is a strong visual indicator of successful deprotection.
-
Isolation: Upon completion, add diethyl ether (~50 mL) to the mixture to enhance the precipitation of the product salt.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and any non-polar impurities.
-
Drying & Characterization: Dry the resulting white solid under high vacuum to yield 2-(piperazin-1-yl)pyrimidin-4-amine as its dihydrochloride salt. The purity can be checked by NMR and LC-MS. The material is often pure enough for use in the next synthetic step without further purification.
Subsequent Functionalization (Conceptual Workflow)
The deprotected piperazine amine is now a nucleophile, ready for the final coupling step. In the synthesis of BTK inhibitors, this typically involves an acylation reaction with an activated acrylic acid derivative (e.g., acryloyl chloride) under basic conditions to form the covalent "warhead" that targets a cysteine residue in the BTK active site.
Synthetic Workflow Diagram
Caption: Workflow from starting materials to a BTK inhibitor scaffold.
Part 3: Biological Context & Mechanism of Action
Understanding the "why" behind synthesizing these molecules is paramount. The target of this inhibitor class, Bruton's tyrosine kinase (BTK), is a critical signaling node in B-cells.[11][12]
The BTK Signaling Cascade
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated.[13] Kinases like LYN and SYK become activated, leading to the recruitment and phosphorylation of BTK at the plasma membrane.[11] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which triggers downstream pathways involving calcium mobilization and activation of transcription factors like NF-κB.[11][14] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell proliferation and survival.[13] BTK inhibitors, synthesized using the building block discussed herein, act by blocking the ATP-binding site of BTK, thereby shutting down this pro-survival signaling.
BTK Signaling Pathway Diagram
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.
References
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ResearchGate. Structure of Bruton's tyrosine kinase (BTK) and associated cross-linking signaling pathways. Available from: [Link]
-
ResearchGate. A schematic representation of BCR/BTK signaling pathway. Available from: [Link]
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National Center for Biotechnology Information (PMC). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Available from: [Link]
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ResearchGate. Signaling pathways involving Bruton's tyrosine kinase (BTK). Available from: [Link]
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ChemRxiv. Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. Available from: [Link]
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ResearchGate. Bruton's tyrosine kinase (BTK) structure diagram. Available from: [Link]
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PubChem. Processes for the preparation of zanubrutinib and intermediates thereof - Patent WO-2022125862-A1. Available from: [Link]
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Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
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National Center for Biotechnology Information (PMC). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
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National Center for Biotechnology Information (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]
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National Center for Biotechnology Information (PMC). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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National Center for Biotechnology Information (PMC). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available from: [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubMed. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. Available from: [Link]
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-
PubMed. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available from: [Link]
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National Center for Biotechnology Information (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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PubMed. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Available from: [Link]
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I.R.I.S. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. Available from: [Link]
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ResearchGate. (PDF) tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Available from: [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
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The Versatile Scaffold: Application of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate in Modern Drug Discovery
Introduction: Unveiling a Privileged Fragment in Medicinal Chemistry
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminopyrimidine and piperazine moieties are two such "privileged structures," renowned for their ability to interact with a multitude of biological targets and confer favorable pharmacokinetic properties.[1][2] The strategic fusion of these two pharmacophores in tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate creates a versatile and synthetically tractable building block with profound implications for medicinal chemistry, particularly in the realm of oncology and inflammatory diseases.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the core applications of this compound, provide detailed, field-proven experimental protocols, and explain the scientific rationale behind its use as a pivotal scaffold in the design of targeted therapies.
Chemical Profile and Synthetic Accessibility
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₁N₅O₂ |
| Molecular Weight | 279.34 g/mol |
| CAS Number | 1041054-20-9[3] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, and other common organic solvents |
The synthetic accessibility of this compound is a key advantage for its widespread use. A common and efficient synthetic route involves a two-step process, starting from the commercially available 2,4-dichloropyrimidine and tert-butyl piperazine-1-carboxylate.
Logical Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibition
The 2-aminopyrimidine core of the title compound is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of various protein kinases.[2] The piperazine ring often extends into the solvent-exposed region, providing a vector for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties. This makes this compound an ideal starting point for the development of kinase inhibitors.
Targeting the PI3K/Akt/mTOR Signaling Pathway in Cancer
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers.[4] Developing inhibitors that target key kinases within this pathway, such as Akt (also known as Protein Kinase B), is a major focus of oncology research.
Caption: PI3K/Akt/mTOR pathway and inhibition point.
Derivatives of the 2-(piperazin-1-yl)pyrimidin-4-amine scaffold have demonstrated potent inhibitory activity against Akt kinase. The tert-boc protected amine on the piperazine ring can be readily deprotected and subsequently functionalized to explore structure-activity relationships (SAR) and optimize for potency and selectivity against different Akt isoforms.
Illustrative Biological Activity of Related Analogs
The following table presents representative data for analogs built upon the core scaffold, demonstrating its potential in kinase inhibition.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) | Reference |
| Analog 1 | ALKL1196M (mutant) | 41.3 | H3122 (NSCLC) | 6.27 | [5] |
| Analog 2 | ROS1G2032R (mutant) | 104.7 | HCC78 (NSCLC) | 10.71 | [5] |
| Analog 3 | Src | - | K562 (CML) | Potent | [6] |
| Analog 4 | Abl | - | K562 (CML) | Potent | [6] |
| Analog 5 | Aurora A | <200 | SCLC cell lines | <0.2 | [7] |
Note: The data presented is for illustrative purposes and represents the activity of structurally related compounds to highlight the potential of the core scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis from 2,4-dichloropyrimidine.
Step 1: Synthesis of tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (Intermediate)
Materials:
-
2,4-Dichloropyrimidine
-
tert-Butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Stir bar, round-bottom flask, condenser, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile, add 2,4-dichloropyrimidine (1.1 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate as a solid.[4][8]
Step 2: Synthesis of this compound (Final Product)
Materials:
-
tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
-
Ammonium hydroxide (aqueous solution, ~28-30%)
-
1,4-Dioxane
-
Sealed reaction vessel (e.g., pressure tube)
-
Stir bar, heating oil bath
Procedure:
-
In a sealed reaction vessel, dissolve tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq.) in 1,4-dioxane.
-
Add an excess of aqueous ammonium hydroxide (10-20 eq.).
-
Seal the vessel tightly and heat the mixture to 100-120 °C for 12-24 hours. Caution: The reaction generates pressure. Use appropriate glassware and a blast shield.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by crystallization or silica gel chromatography to obtain this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from the title scaffold against a target kinase.[9][10]
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Purified recombinant target kinase
-
Specific peptide or protein substrate
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
96-well assay plates
-
Detection reagents (e.g., scintillation fluid, antibodies, luminescence reagents)
-
Plate reader (scintillation counter, spectrophotometer, luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate, and test compound. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no kinase or a known potent inhibitor).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., phosphocellulose paper binding for radiolabeled ATP, ELISA, or luminescence-based ATP detection).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[1][11][12][13]
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Observe the formation of purple formazan crystals in the cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a high-value scaffold in drug discovery, offering a synthetically accessible starting point for the development of potent and selective inhibitors of various therapeutic targets, most notably protein kinases. The inherent "drug-like" properties of its constituent pyrimidine and piperazine rings, combined with the tunability of the scaffold, ensure its continued relevance in the generation of next-generation targeted therapies. The protocols provided herein offer a robust framework for the synthesis and evaluation of novel compounds derived from this promising chemical entity. Future work will undoubtedly focus on exploring new derivatizations to tackle challenges such as acquired drug resistance and to expand the therapeutic applications of this versatile molecular architecture.
References
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]
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Liu, C., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 180, 548-563. Retrieved from [Link]
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Park, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7419-7439. Retrieved from [Link]
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Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577–o1578. Retrieved from [Link]
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Firth, C. A., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1778–1781. Retrieved from [Link]
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Lead Sciences. (n.d.). tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate. Lead Sciences. Retrieved from [Link]
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Unangst, J. K., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12046-12066. Retrieved from [Link]
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Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 143-149. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. Retrieved from [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]
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Purification of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate by chromatography
An Application Guide for the Chromatographic Purification of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Abstract
This application note provides a comprehensive and detailed protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. The inherent molecular structure, featuring a basic aminopyrimidine moiety and an acid-labile tert-butoxycarbonyl (Boc) protecting group, presents unique challenges for standard chromatographic methods. This guide elucidates the causal factors behind common purification issues, such as peak tailing and on-column degradation, and presents a robust normal-phase flash chromatography protocol. By employing a basic-modified mobile phase, this method effectively neutralizes the acidic silica stationary phase, ensuring high purity and recovery of the target compound. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scientifically-grounded purification strategy.
Introduction: The Purification Challenge
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure combines a polar, basic aminopyrimidine head with a piperazine linker protected by a non-polar, bulky, and acid-sensitive Boc group. The purification of such molecules via flash chromatography is a common step post-synthesis, yet it is frequently hampered by the compound's physicochemical properties.
The primary challenges arise from:
-
Basicity: The nitrogen atoms in the piperazine and aminopyrimidine rings are basic. These functional groups can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This interaction leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase.[1]
-
Acid Sensitivity: The Boc protecting group is notoriously labile under acidic conditions.[2][3] Exposure to the inherent acidity of silica gel or the use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) can lead to premature deprotection, resulting in yield loss and the generation of a highly polar, difficult-to-remove impurity.
This guide details a method that systematically addresses these challenges to achieve efficient and high-fidelity purification.
Foundational Strategy: Method Development and Rationale
The successful purification of a basic, acid-sensitive compound on silica gel hinges on controlling the chemical environment of the separation. The chosen strategy is normal-phase chromatography, which separates compounds based on their differential adsorption to a polar stationary phase.[4]
The Critical Role of a Basic Modifier
Standard silica gel is acidic due to the presence of surface silanol groups. These sites can protonate basic analytes, like our target compound, leading to strong ionic interactions that hinder smooth elution. To counteract this, a small quantity of a competing amine, such as triethylamine (TEA), is added to the mobile phase.[1][5] The TEA effectively neutralizes the acidic silanol sites, preventing unwanted interactions with the target molecule and enabling elution based on polarity, which results in symmetrical peak shapes and improved recovery.[1]
Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Before committing to a large-scale column, the mobile phase composition must be optimized using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.20-0.35 for the target compound. This Rf range typically translates well to preparative flash chromatography, ensuring good separation from both less polar and more polar impurities.[5]
Protocol for TLC Method Development:
-
Prepare Stock Solutions: Create small stocks of potential mobile phase systems. Given the polar nature of the target compound, suitable systems include Dichloromethane/Methanol (DCM/MeOH) and Ethyl Acetate/Hexane (EtOAc/Hexane).[6]
-
Add Modifier: To each prepared solvent system, add 1% v/v triethylamine (TEA) .
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the test mobile phases.
-
Visualize: After the solvent front has reached near the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Calculate Rf: Measure the distance traveled by the compound spot and the solvent front. Calculate the Rf value (Rf = distance of spot / distance of solvent front).
-
Iterate: Adjust the solvent polarity until the target Rf is achieved. For example, if the Rf is too low in 5% MeOH/DCM, try 7% or 10% MeOH/DCM.
Detailed Purification Protocol
This protocol outlines the step-by-step procedure for purifying this compound using automated flash chromatography.
Materials and Instrumentation
| Category | Item |
| Instrumentation | Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera) |
| Stationary Phase | Pre-packed Silica Gel Flash Column (e.g., RediSep® Rf Gold Silica) |
| Reagents | Crude this compound |
| Dichloromethane (DCM), HPLC Grade | |
| Methanol (MeOH), HPLC Grade | |
| Triethylamine (TEA), Reagent Grade | |
| Celite® or additional Silica Gel (for dry loading) | |
| Glassware/Apparatus | Round-bottom flask, Rotary evaporator, Test tubes/fraction rack, TLC plates, TLC chamber |
Workflow Overview
Step-by-Step Procedure
Step 1: Mobile Phase Preparation
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% Methanol in Dichloromethane
-
Add 1% v/v TEA to both Solvent A and Solvent B to ensure the modifier concentration remains constant throughout the gradient.
Step 2: Sample Preparation (Dry Loading)
-
Dissolve the crude material in a minimal amount of DCM in a round-bottom flask.
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude material).
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the crude material is evenly adsorbed onto the silica.[5]
Step 3: Column Equilibration and Sample Loading
-
Install the appropriate size silica gel column onto the flash system.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 100% Solvent A) for at least 2-3 column volumes (CV).
-
Load the dry-loaded sample onto the column using a solid load cartridge.
Step 4: Chromatographic Run
-
Set up the elution method. A linear gradient is often effective for separating impurities.
-
Monitor the elution using a UV detector, typically at 254 nm and/or 280 nm.
| Parameter | Recommended Value | Rationale |
| Solvent A | Dichloromethane + 1% TEA | Less polar mobile phase component. |
| Solvent B | 10% MeOH in DCM + 1% TEA | More polar mobile phase component for eluting the polar compound.[6] |
| Flow Rate | 30-50 mL/min (for a ~40g column) | Adjust based on column size for optimal separation and run time. |
| Equilibration | 2-3 Column Volumes (CV) | Ensures the stationary phase is fully prepared for the separation. |
| Elution Gradient | 0-50% B over 10 CV, then 50-100% B over 5 CV | A shallow initial gradient provides good separation of less polar impurities, followed by a steeper gradient to elute the target compound efficiently.[5] |
| Detection | UV 254 nm & 280 nm | The aromatic pyrimidine ring will have strong UV absorbance. |
Step 5: Fraction Analysis and Product Isolation
-
Collect fractions as guided by the UV chromatogram.
-
Analyze the collected fractions by TLC using the optimized mobile phase.
-
Combine the fractions that contain the pure target compound.
-
Remove the solvent from the pooled fractions via rotary evaporation to yield the purified solid product.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Severe Peak Tailing | Insufficient neutralization of silica. | Increase TEA concentration to 1.5-2%. Ensure TEA is present in both mobile phase solvents. |
| Compound Not Eluting | Mobile phase is not polar enough. | Increase the maximum percentage of the polar solvent (Methanol) in the gradient. |
| Boc Group Cleavage | Residual acid in the crude mixture or on the column. | Ensure the crude sample is neutralized before loading. Pre-flush the column with a 3% TEA solution in the mobile phase to thoroughly deactivate it.[5] |
| Poor Separation | Inappropriate gradient slope. | Flatten the gradient around the elution point of the target compound to increase resolution.[5] |
Conclusion
The purification of this compound by flash chromatography is highly achievable with careful consideration of the molecule's basicity and acid sensitivity. The protocol detailed herein, which emphasizes the use of a basic modifier (triethylamine) to deactivate the silica stationary phase, provides a reliable and reproducible method for obtaining this key intermediate with high purity. By understanding the underlying chemical interactions and systematically optimizing the mobile phase, researchers can overcome common purification hurdles and improve overall yield and efficiency.
References
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
King, A. Successful Flash Chromatography. King Group, University of Sheffield. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
MDPI. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
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Application Notes and Protocols for tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate: A Versatile Building Block in Heterocyclic Synthesis
Introduction: The Strategic Value of the 2,4-Substituted Pyrimidine-Piperazine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of therapeutic agents.[1][2] Its prevalence is largely due to its ability to mimic the purine nucleobases of DNA and RNA, allowing it to form crucial hydrogen bond interactions within the active sites of various enzymes, particularly protein kinases.[1] When coupled with a piperazine moiety, the resulting scaffold offers a unique combination of structural rigidity, aqueous solubility, and versatile points for chemical modification, making it a highly sought-after building block in drug discovery.[3]
This guide focuses on tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate (CAS No. 1041054-18-5), a bifunctional building block of significant interest. The molecule strategically combines three key features:
-
A Nucleophilic 4-amino Group: This primary amine on the pyrimidine ring is a key handle for forming new carbon-nitrogen or nitrogen-heteroatom bonds, enabling the construction of more complex heterocyclic systems.
-
A Piperazine Linker: This six-membered heterocycle provides a flexible yet constrained linker, influencing the spatial orientation of substituents and often improving the pharmacokinetic properties of the final compound.[3]
-
A Boc-Protected Piperazine Nitrogen: The tert-butyloxycarbonyl (Boc) protecting group on the distal piperazine nitrogen allows for selective reactions at the 4-amino position of the pyrimidine ring. This protecting group can be readily removed under acidic conditions to allow for further derivatization at a later synthetic stage.
The strategic combination of these functionalities makes this compound a valuable starting material for the synthesis of a diverse range of heterocyclic compounds, most notably in the development of potent and selective kinase inhibitors for oncology.[2][4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 1041054-18-5[6] |
| Molecular Formula | C₁₃H₂₁N₅O₂[6] |
| Molecular Weight | 279.34 g/mol [6] |
| Appearance | Solid |
| Storage | Keep in a dark place, sealed in dry, 2-8°C[6] |
Core Applications in Heterocyclic Synthesis: Focus on N-Arylation
The primary amino group on the pyrimidine ring of this compound is a prime site for N-arylation reactions. This transformation is a cornerstone in the synthesis of many kinase inhibitors, where an aryl or heteroaryl group is installed to occupy the ATP-binding pocket of the target kinase. The two most prevalent and powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[1][7][8][9] It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate. This reaction is renowned for its broad substrate scope and tolerance of various functional groups, making it a go-to method in complex molecule synthesis.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, more critically, the phosphine ligand is paramount. For coupling with the electron-rich 4-aminopyrimidine, bulky and electron-rich biaryl phosphine ligands such as XPhos or SPhos are often preferred. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help to overcome the steric hindrance and electronic properties of the substrates.
-
Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for its strong basicity in organic solvents. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed for substrates with base-sensitive functional groups.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the base and deactivation of the catalyst.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts and catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Nucleophilic Aromatic Substitution (SNAr)
For aryl halides that are highly electron-deficient (e.g., those bearing strong electron-withdrawing groups like -NO₂ or -CN), a direct Nucleophilic Aromatic Substitution (SNAr) can be a viable and more economical alternative to palladium-catalyzed methods.[10][11] The 4-amino group of the building block acts as the nucleophile, displacing a halide from the activated aromatic ring.
Causality Behind Experimental Choices:
-
Substrate Activation: The success of an SNAr reaction is critically dependent on the electronic nature of the aryl halide. The aromatic ring must be "activated" by the presence of electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (halide).
-
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HX produced during the reaction and drive the equilibrium towards the product.
Detailed Protocol: General Procedure for SNAr Reaction
Materials:
-
This compound (1.0 equiv)
-
Activated aryl halide (e.g., 2-chloro-3-nitropyridine) (1.0 - 1.2 equiv)
-
Base (e.g., Triethylamine or DIPEA) (1.5 - 2.0 equiv)
-
Polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound and the activated aryl halide in the polar aprotic solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture to an elevated temperature (typically between 80-150 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Stir the aqueous suspension for a period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with a small amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Further Transformations and Strategic Considerations
Beyond N-arylation, the pyrimidine ring can participate in other transformations. For instance, if the pyrimidine ring itself contains a suitable leaving group, it can undergo Suzuki-Miyaura cross-coupling reactions to form C-C bonds, although this is less common for the 4-amino substituted core.[12][13][14]
Boc-Deprotection and Subsequent Functionalization:
A key strategic element of using this building block is the ability to remove the Boc protecting group from the piperazine nitrogen. This unmasks a secondary amine that can be further functionalized, for example, by:
-
Alkylation: Reaction with alkyl halides.
-
Acylation: Reaction with acid chlorides or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Sulfonylation: Reaction with sulfonyl chlorides.
This two-stage functionalization allows for the introduction of diverse chemical moieties, which is crucial for exploring structure-activity relationships (SAR) in a drug discovery program.
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of complex heterocyclic compounds. Its pre-installed pyrimidine-piperazine core, combined with orthogonally reactive amino and Boc-protected amine functionalities, provides a streamlined entry into molecular scaffolds of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols outlined herein for N-arylation via Buchwald-Hartwig amination and SNAr provide robust and versatile methods for leveraging this building block in the pursuit of novel therapeutic agents. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve optimal outcomes.
References
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- Reddy, T. J., et al. (2008). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry.
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- Santos, L. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Zhdankin, V. V., & Krasutsky, A. P. (2017). Synthesis of new imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds.
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- 14. mdpi.com [mdpi.com]
Application Note & Protocol: Visible-Light Photocatalytic Synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive guide to the synthesis of tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry, via a modern visible-light photocatalytic approach. Traditional methods for constructing C-N bonds on heterocyclic scaffolds often require harsh conditions, stoichiometric reagents, or expensive transition-metal catalysts.[1] Visible-light photoredox catalysis emerges as a powerful, sustainable, and highly selective alternative, enabling the formation of these crucial bonds under exceptionally mild conditions.[2] This application note details the underlying principles, a step-by-step experimental protocol, and expected outcomes for a reliable and reproducible synthesis suitable for research and drug development laboratories.
Introduction: The Significance of the Aminopyrimidine Scaffold
The 2,4-disubstituted aminopyrimidine motif is a privileged structure in drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[3][4] The specific target molecule, this compound, serves as a versatile intermediate for the synthesis of complex pharmaceutical agents. The direct and selective formation of the C2-N bond between the pyrimidine ring and the piperazine nitrogen is a critical synthetic step.[4][5] Photocatalysis offers a novel and efficient strategy to achieve this transformation, leveraging the energy of visible light to drive the reaction forward, often with higher functional group tolerance and improved safety profiles compared to conventional methods.[6][7]
Principle of the Method: A Photocatalytic C-N Coupling Cascade
The synthesis proceeds via a photoredox-catalyzed C-H amination or a related C-N cross-coupling reaction. While the precise mechanism can vary with the chosen catalyst and substrates, a general proposed pathway is outlined below. The process is initiated by the absorption of visible light (typically from a blue LED source) by a photocatalyst (PC).
Proposed Photocatalytic Cycle:
-
Excitation: The photocatalyst absorbs a photon, promoting it to a high-energy excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst can act as either an oxidant or a reductant. In a likely oxidative quenching cycle, PC* accepts an electron from the electron-rich piperazine derivative, generating a nitrogen-centered radical cation and the reduced form of the catalyst (PC⁻).
-
Radical Coupling: The highly reactive nitrogen radical cation attacks the electron-deficient C2 position of the pyrimidine ring.
-
Rearomatization & Product Formation: The resulting intermediate undergoes deprotonation and oxidation to rearomatize the pyrimidine ring, yielding the final product.
-
Catalyst Regeneration: The reduced photocatalyst (PC⁻) is oxidized back to its ground state by an appropriate oxidant in the reaction mixture (e.g., oxygen from residual air), closing the catalytic cycle and allowing for low catalyst loading.
This method avoids the need for pre-functionalization of the pyrimidine ring (e.g., halogenation), representing a more atom-economical approach.[4][5]
Caption: Proposed Photocatalytic C-N Coupling Cycle.
Detailed Experimental Protocol
This protocol is designed for a small-scale synthesis (~0.5 mmol) and can be scaled accordingly. Reproducibility in photocatalysis depends heavily on consistent experimental setup; therefore, careful attention to the described parameters is crucial.[8]
Materials and Equipment
| Reagent/Material | Supplier | CAS Number | Notes |
| 2-Chloro-4-aminopyrimidine | Sigma-Aldrich | 51953-09-6 | Or suitable pyrimidine starting material |
| tert-Butyl piperazine-1-carboxylate (Boc-piperazine) | TCI Chemicals | 57260-71-6 | |
| fac-Ir(ppy)₃ (Iridium photocatalyst) | Sigma-Aldrich | 94928-86-6 | Or other suitable photocatalyst |
| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich | 534-17-8 | Anhydrous, as a base |
| 1,4-Dioxane | Sigma-Aldrich | 123-91-1 | Anhydrous, reaction solvent |
| 4 mL Screw-Top Vials with Teflon Septa | VWR | N/A | |
| EvoluChem™ PhotoRedOx Box or similar photoreactor | HepatoChem | N/A | Equipped with 450 nm (Blue) LEDs |
| Magnetic Stir Plate and Stir Bars | VWR | N/A | |
| Syringes and Needles | B-D | N/A | For liquid handling and degassing |
| Nitrogen or Argon Gas Supply | Airgas | N/A | For creating an inert atmosphere |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Assembly: In a 4 mL glass vial, add 2-chloro-4-aminopyrimidine (64.8 mg, 0.5 mmol, 1.0 equiv.), tert-butyl piperazine-1-carboxylate (111.8 mg, 0.6 mmol, 1.2 equiv.), fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol, 1 mol%), cesium carbonate (244.4 mg, 0.75 mmol, 1.5 equiv.), and a small magnetic stir bar.
-
Causality Note: Boc-piperazine is used in slight excess to ensure complete consumption of the limiting pyrimidine. Cesium carbonate is a crucial base to neutralize the HCl generated in situ (if using a chloropyrimidine) and facilitate the rearomatization step.
-
-
Solvent Addition: Add 2.5 mL of anhydrous 1,4-dioxane to the vial using a syringe. The concentration is a key parameter and should be kept consistent.[9]
-
Degassing: Cap the vial with a Teflon-lined septum cap. Puncture the septum with an inlet needle connected to a nitrogen or argon line and a separate outlet needle. Bubble the gas through the solution for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.[9] After degassing, remove the needles.
-
Photocatalytic Reaction: Place the vial into the photoreactor, ensuring it is positioned directly in front of the 450 nm LED light source.[9][10] Begin vigorous stirring and turn on the LEDs. Most photoreactors are equipped with a fan to maintain the reaction temperature near ambient (~25-30 °C).[9]
-
Expert Insight: Consistent distance from the light source and temperature control are critical for reproducibility. Variations in photon flux or temperature can significantly impact reaction rates and yields.[8]
-
-
Reaction Monitoring: Allow the reaction to proceed for 18-24 hours. The progress can be monitored by taking small aliquots (via syringe) and analyzing them by LC-MS or TLC to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, turn off the LEDs. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 65-85% (Isolated Yield) |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the pyrimidine, piperazine, and tert-butyl protons with appropriate integrations. |
| Mass Spec (ESI) | Calculated for C₁₃H₂₁N₅O₂: 279.17. Expected [M+H]⁺: 280.18. |
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Safety and Handling
-
Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for each reagent before use.
-
Photoreactor Safety: Never look directly into the high-intensity LED light source. Ensure the photoreactor is properly shielded to prevent exposure to stray light.
-
Solvent Safety: Anhydrous solvents can be flammable and hygroscopic. Handle under an inert atmosphere where possible.
References
-
RSC Advances, 2021.
-
Accounts of Chemical Research, 2016.
-
Current Organic Chemistry, 2018.
-
Molecules, 2022.
-
Organic Chemistry Frontiers, 2022.
-
STAR Protocols, 2024.
-
HepatoChem Technical Note.
-
ResearchGate, 2020.
-
Sigma-Aldrich Technical Bulletin.
-
Journal of the American Chemical Society, 2022.
-
ResearchGate, 2014.
-
Molecules, 2023.
-
Communications Chemistry, 2024.
-
ResearchGate, 2022.
-
Journal of the American Chemical Society, 2022.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Visible light photocatalysis in the synthesis of pharmaceutically relevant heterocyclic scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Improving reproducibility of photocatalytic reactions—how to facilitate broad application of new methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive technical guide on the strategic use of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate as a versatile nucleophilic building block in synthetic and medicinal chemistry. The 2,4-diaminopyrimidine core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the rationale behind experimental choices. We present detailed, validated protocols for selective functionalization at its two key nucleophilic sites: the exocyclic 4-amino group and the piperazine nitrogen following Boc deprotection. Applications covered include acylation, sulfonylation, N-alkylation, and palladium-catalyzed Buchwald-Hartwig N-arylation.
Introduction: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a foundational heterocycle in pharmaceutical sciences, second only to pyridine in its prevalence within FDA-approved drugs.[1] When substituted with amino groups at the C2 and C4 positions, it forms the 2,4-diaminopyrimidine scaffold, a potent hydrogen bonding motif that effectively mimics the hinge-binding interactions of ATP in various protein kinases. This has made it a cornerstone in the development of targeted cancer therapies.
This compound is a highly valuable intermediate that leverages this scaffold. It possesses two distinct points of nucleophilic reactivity, the manipulation of which allows for the systematic construction of diverse chemical libraries for drug discovery. The primary amine at the C4 position of the pyrimidine ring and the secondary amine of the piperazine (masked by a tert-butyloxycarbonyl, or Boc, protecting group) offer orthogonal handles for chemical modification. This guide details the strategies and protocols to harness this reactivity.
Core Compound Profile and Synthesis Overview
A foundational understanding of the starting material is critical for successful downstream applications.
Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₂₂N₆O₂ |
| Molecular Weight | 306.37 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 404369-02-0 |
Synthetic Route: An Application of SNAr
The title compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This synthesis itself is instructive, as it highlights the reactivity of the pyrimidine core. The reaction of 2,4-dichloropyrimidine with one equivalent of tert-butyl piperazine-1-carboxylate preferentially occurs at the C4 position, which is generally more electrophilic than the C2 position.[3][4] Subsequent substitution of the remaining chlorine at C2 with ammonia or an ammonia equivalent furnishes the final product. The Boc-protected piperazine is introduced first to prevent potential side reactions with the more nucleophilic unprotected piperazine.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Overall Yield
Symptom: The final isolated yield of the desired product is consistently below expectations.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
SNAr Route: Nucleophilic aromatic substitution (SNAr) reactions on pyrimidines can be sluggish. Consider increasing the reaction temperature or extending the reaction time. The choice of base is also critical; a stronger, non-nucleophilic base like sodium hydride (NaH) or a bulky organic base such as DBU (1,8-Diazabicyclo[1]undec-7-ene) can improve the reaction rate by ensuring the piperazine nitrogen is sufficiently nucleophilic.
-
Buchwald-Hartwig Route: The catalytic cycle may be inefficient. Ensure the palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent deactivation.[2] The choice of ligand is crucial; bulky, electron-rich phosphine ligands like XPhos or tBuXPhos often give superior results in C-N cross-coupling reactions.[3]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to side reactions or unreacted starting material.
-
A slight excess of the piperazine nucleophile (1.1-1.2 equivalents) is often beneficial in SNAr reactions to drive the reaction to completion.
-
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
If using high temperatures, consider if the Boc-protecting group is being cleaved. Acidic conditions during work-up should be avoided to prevent deprotection. A mild aqueous work-up with a saturated solution of sodium bicarbonate is recommended.
-
-
Inefficient Purification: Significant product loss can occur during purification.
-
Column chromatography is a common purification method. Ensure the silica gel is properly packed and the eluent system is optimized to provide good separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Problem 2: Presence of Isomeric Impurities
Symptom: NMR or LC-MS analysis of the product shows the presence of an isomer, likely tert-butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate.
Causality: The starting material for the final step is often a di-substituted pyrimidine (e.g., 2-chloro-4-aminopyrimidine or 2,4-dichloropyrimidine). Nucleophilic attack can occur at either the C2 or C4 position of the pyrimidine ring. While the 4-position is generally more activated towards nucleophilic attack in 2,4-dichloropyrimidine, the regioselectivity can be influenced by various factors.[4]
-
Reaction Pathway and Regioselectivity:
-
SNAr on 2,4-Dichloropyrimidine: The reaction of N-Boc-piperazine with 2,4-dichloropyrimidine typically favors substitution at the C4 position first, due to the greater electron deficiency at this position. Subsequent reaction with an amine at the C2 position would then yield the desired product. However, if the first substitution occurs at the C2 position, the isomeric impurity will be formed. The presence of an electron-withdrawing group at the 5-position of the pyrimidine ring generally directs nucleophilic attack to the 4-position, while electron-donating groups can favor substitution at the C2-position.[4][5]
-
Buchwald-Hartwig on 2-Chloro-4-aminopyrimidine: This route is generally more regioselective, favoring coupling at the C2 position due to the directing effect of the amino group at C4.
-
Solutions:
-
Optimize SNAr Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane).
-
-
Employ the Buchwald-Hartwig Amination: This method is often superior for controlling regioselectivity in the synthesis of substituted aminopyrimidines.[6] The choice of a suitable palladium precatalyst and ligand is key to achieving high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?
A1: Both routes are viable, but the Buchwald-Hartwig amination often provides superior regioselectivity and milder reaction conditions, which can be advantageous when working with sensitive functional groups. The SNAr route, while potentially simpler in terms of reagent setup, can suffer from a lack of regioselectivity, leading to isomeric impurities that can be difficult to separate. For the synthesis of this compound, a two-step approach starting with 2,4-dichloropyrimidine is common. A regioselective first substitution with the amine at C4, followed by a second substitution with N-Boc-piperazine at C2 is a plausible strategy. Alternatively, starting with 4-amino-2-chloropyrimidine and performing a Buchwald-Hartwig amination with N-Boc-piperazine is a more direct and often more selective approach.
Q2: How critical is the quality of the starting materials?
A2: The purity of your starting materials is paramount. Impurities in the pyrimidine starting material or the piperazine derivative can lead to the formation of side products that complicate purification and reduce the overall yield. For instance, the presence of un-Boc'd piperazine can lead to double substitution on the pyrimidine ring. Always ensure your starting materials are fully characterized and meet the required purity specifications before starting the synthesis.
Q3: What are the key parameters to consider for optimizing the Buchwald-Hartwig reaction?
A3: The success of a Buchwald-Hartwig amination depends on the careful selection of several parameters:
-
Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. The choice of ligand can significantly impact the reaction rate and yield.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.
-
Temperature: Reactions are typically run at elevated temperatures (80-110 °C).
Q4: Are there any alternative, more "green" synthetic methods available?
A4: Photocatalytic methods are emerging as a more environmentally friendly alternative for C-N bond formation. A patent describes a one-step synthesis of a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, using a visible light photocatalyst.[7] This approach can offer milder reaction conditions and avoid the use of heavy metal catalysts, though it may require specialized equipment.
Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This two-step protocol starts from 2,4-dichloropyrimidine.
Step 1: Synthesis of 2-chloro-N-methylpyrimidin-4-amine (as an example of the first SNAr)
A representative procedure for the first regioselective amination.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of methylamine (1.1 eq, as a solution in a compatible solvent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-N-methylpyrimidin-4-amine.
Step 2: Synthesis of tert-Butyl 4-(4-(methylamino)pyrimidin-2-yl)piperazine-1-carboxylate
-
To a solution of 2-chloro-N-methylpyrimidin-4-amine (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in a polar aprotic solvent such as DMF or NMP, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 16-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Solvent | DMF, NMP, or DMSO |
| Base | DIPEA, K₂CO₃ |
| Temperature | 80-120 °C |
| Reaction Time | 16-48 hours |
Table 1: Recommended conditions for the second SNAr step.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol starts from 4-amino-2-chloropyrimidine.
-
To an oven-dried Schlenk flask, add 4-amino-2-chloropyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Xantphos, XPhos, or RuPhos |
| Base | NaOtBu or LiHMDS |
| Solvent | Toluene or Dioxane (anhydrous, deoxygenated) |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
Table 2: Recommended conditions for the Buchwald-Hartwig amination.
Visualizations
Figure 1: Comparison of SNAr and Buchwald-Hartwig synthetic pathways.
Figure 2: Troubleshooting workflow for low product yield.
References
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. [Link]
-
2-piperazin-1-yl-pyrimidine. LookChem. [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]
-
SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Center for Biotechnology Information. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
-
Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Reactions. [Link]
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]
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- 1. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis and handling of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, identify and mitigate the formation of impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve the coupling of N-Boc-piperazine with a suitably substituted pyrimidine ring. Two common approaches are:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of N-Boc-piperazine with a pyrimidine ring bearing a good leaving group (e.g., a halogen) at the 2-position and an amino group at the 4-position.
-
Reduction of a Nitro Precursor: This route involves the coupling of N-Boc-piperazine with a 2-chloro-4-nitropyrimidine followed by the reduction of the nitro group to an amine.
Q2: I am seeing a significant amount of a byproduct with a mass corresponding to the loss of the Boc group. What is happening?
A2: Premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group is a common issue, particularly if the reaction conditions are even mildly acidic. The Boc group is notoriously labile to acid. Even trace amounts of acid in your solvents or reagents, or acidic byproducts generated during the reaction, can lead to its removal.[1]
Q3: My reaction is sluggish and I'm recovering a lot of starting material. What could be the cause?
A3: Several factors can contribute to a sluggish reaction:
-
Insufficient activation of the pyrimidine ring: For SNAr reactions, the rate is highly dependent on the electrophilicity of the carbon bearing the leaving group. The presence of electron-withdrawing groups on the pyrimidine ring is crucial.[2][3]
-
Poor choice of leaving group: In SNAr, the reactivity order for halogens is F > Cl > Br > I.[4][5] If you are using a bromo or iodo-pyrimidine, the reaction will be inherently slower than with a fluoro or chloro-pyrimidine.
-
Catalyst deactivation (for hydrogenation reactions): If you are performing a reduction of a nitro group, the palladium or platinum catalyst can be poisoned by impurities in the starting materials or solvents, particularly sulfur- or nitrogen-containing compounds.[6]
Q4: I've isolated my product, but it is a different color than expected and shows broad peaks in the NMR. What are potential impurities?
A4: Discoloration and broadened NMR signals often point to the presence of paramagnetic impurities or polymeric byproducts. Potential sources include:
-
Oxidation of the aminopyrimidine: The amino group on the pyrimidine ring can be susceptible to oxidation, leading to colored impurities.
-
Residual palladium: If you've performed a hydrogenation, incomplete removal of the palladium catalyst can lead to product degradation and discoloration.
-
Polymerization: Under harsh conditions, reactive intermediates can potentially polymerize.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a more in-depth look at specific side products you may encounter and offers detailed strategies to minimize their formation.
Side Product 1: Di-substituted Piperazine
| Structure | IUPAC Name | Common Cause | Prevention & Troubleshooting |
| (Structure of a piperazine ring with two pyrimidinyl groups attached) | 1,4-bis(4-aminopyrimidin-2-yl)piperazine | Use of deprotected piperazine as the starting material or in-situ deprotection of the Boc group. | Use high-purity N-Boc-piperazine. Ensure the absence of acidic impurities in your reaction mixture. If you suspect in-situ deprotection, consider using a non-acidic base to scavenge any generated acid. |
Mechanism of Formation:
If the Boc group is prematurely cleaved, the resulting free piperazine has two nucleophilic nitrogen atoms, both of which can react with the electrophilic pyrimidine.
Caption: Hydrolysis of the starting material.
Side Product 3: Over-alkylation of the Aminopyrimidine
| Structure | IUPAC Name | Common Cause | Prevention & Troubleshooting |
| (Structure of the product with an additional alkyl group on the 4-amino group) | Varies depending on the alkyl source | The 4-amino group of the pyrimidine is also nucleophilic and can react with electrophiles. | Control stoichiometry carefully. Avoid using a large excess of any alkylating agents if they are present in the reaction. If the pyrimidine starting material is synthesized in a multi-step process, ensure all alkylating agents from previous steps are removed. |
Mechanism of Formation:
The exocyclic amino group on the pyrimidine ring can compete with the piperazine nitrogen as a nucleophile, leading to undesired N-alkylation if other electrophiles are present.
Side Product 4: Incomplete Reduction (if using the nitro-reduction route)
| Structure | IUPAC Name | Common Cause | Prevention & Troubleshooting |
| (Structure with a nitroso or hydroxylamino group instead of an amino group) | Varies (e.g., tert-Butyl 4-(4-nitrosopyrimidin-2-yl)piperazine-1-carboxylate) | Insufficient hydrogenation time, low hydrogen pressure, or catalyst deactivation. | Monitor the reaction closely by TLC or LC-MS. Ensure the catalyst is active and use a sufficient loading. Optimize hydrogen pressure and reaction time. Ensure the absence of catalyst poisons. [6] |
Hydrogenation Pathway and Potential Side Products:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate stability and storage conditions
Welcome to the technical support guide for tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. By understanding its chemical nature, you can mitigate experimental variability and ensure reproducible results.
The structure of this molecule, featuring a Boc-protected piperazine and an aminopyrimidine moiety, presents specific stability considerations. The primary amino group is susceptible to oxidation, while the tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. This guide provides practical, experience-driven advice to address potential challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions. While stable under the recommended conditions, deviations can lead to degradation.[1] Key parameters include temperature, atmosphere, and light exposure.
Q2: Should I store it at room temperature, or in a refrigerator or freezer?
A2: For long-term storage, refrigeration at 2-8°C is recommended.[1][2] Some suppliers suggest room temperature for short-term storage, but keeping it in a cool and dark place is crucial.[3] Always keep the container tightly sealed to prevent moisture ingress.[1]
Q3: Is this compound sensitive to air or moisture?
A3: Yes. The aminopyrimidine ring, similar to other amino-substituted heterocycles, can be sensitive to oxidation from atmospheric oxygen.[3] Therefore, storing under an inert gas like argon or nitrogen is a best practice, especially for long-term storage or after the container has been opened.[3][4] The compound should also be kept in a dry environment as moisture can facilitate degradation.[1]
Q4: What type of container is best for storing the solid compound?
A4: The compound should be stored in the original supplier vial if possible. If you need to transfer it, use a tightly sealed, amber glass vial to protect it from light and moisture.
Q5: What are the known chemical incompatibilities?
A5: The primary incompatibility is with strong oxidizing agents, which can react with the amino group.[1] Additionally, the Boc-protecting group is susceptible to cleavage by strong acids.[5] Avoid contact with these substances.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C[1][2] Short-term: Room Temperature (cool, dark place)[3] | Minimizes degradation kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen)[3][4] | Prevents oxidation of the amino group. |
| Light | Protect from light (use amber vials). | Prevents potential light-induced degradation. |
| Moisture | Store in a dry place with a tightly sealed container.[1] | Prevents hydrolysis and other moisture-mediated reactions. |
| pH | Avoid strong acids. | Prevents cleavage of the Boc-protecting group. |
Troubleshooting Guide: Experimental Failures & Compound Instability
Inconsistent or unexpected experimental results can often be traced back to the integrity of a starting reagent. This guide provides a logical workflow to diagnose if the stability of this compound is the root cause of your issues.
Scenario 1: Inconsistent Results in Biological Assays
Problem: You observe a gradual or sudden loss of compound activity, or high variability between replicate assays.
Diagnostic Workflow:
-
Review Storage: How was the stock solution stored? Was it aliquoted? Was it subjected to multiple freeze-thaw cycles?
-
Assess Solvent: What solvent was used for the stock solution? Protic solvents like methanol could potentially interact with the compound over time. Anhydrous aprotic solvents like DMSO are generally preferred.
-
Check for Contamination: Was the stock solution prepared in a sterile manner? Microbial contamination can degrade the compound.
-
Analytical Verification: If possible, re-analyze the solid compound or stock solution using LC-MS or HPLC to check for the appearance of degradation peaks or a decrease in the main peak's purity.
Corrective Actions:
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from the solid compound for critical experiments.
-
Aliquot and Store Properly: If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Use Anhydrous Solvents: Use high-purity, anhydrous solvents for preparing stock solutions.
Scenario 2: Low Yield or Impurities in a Chemical Synthesis
Problem: A reaction using the compound as a starting material results in a low yield of the desired product, or you observe unexpected byproducts.
Diagnostic Workflow:
-
Verify Reagent Purity: Before starting the synthesis, confirm the purity of the solid compound, especially if it's from an older batch or has been stored improperly. A quick TLC or LC-MS can be informative.
-
Examine Reaction Conditions: Are you using strongly acidic conditions that could cleave the Boc group prematurely? Are there strong oxidants present in the reaction mixture?[1][5]
-
Handling During Weighing: Was the compound weighed out in the open air and left for an extended period? This could expose it to moisture and oxygen.
Corrective Actions:
-
Re-Purify if Necessary: If the starting material shows signs of degradation, it may need to be re-purified by column chromatography or recrystallization before use.
-
Modify Reaction Scheme: If your reaction conditions are incompatible (e.g., acidic), consider alternative synthetic routes or protecting group strategies.
-
Handle with Care: Weigh the compound quickly in a dry environment. For sensitive reactions, handle it in a glovebox.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting experimental issues.
References
- Watson International Ltd. (n.d.). Safety Data Sheet: tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate.
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link].
-
Pharmaffiliates. (n.d.). Tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from [Link].
-
Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link].
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
Sources
Technical Support Center: Troubleshooting tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate Purification
Welcome to the technical support guide for the purification of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this critical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions grounded in established scientific principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step guidance to resolve them.
Issue 1: Low Yield After Column Chromatography
Question: I'm experiencing a significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery from silica gel chromatography is a frequent challenge, often attributable to the compound's polarity and its interactions with the stationary phase. The primary amine on the pyrimidine ring and the piperazine nitrogens can lead to strong adsorption onto the acidic silica surface, resulting in tailing and irreversible binding.
Causality and Recommended Actions:
-
Stationary Phase Acidity: Standard silica gel is acidic and can protonate the basic nitrogens of your compound, causing it to stick to the column.
-
Solution: Deactivate the silica gel by pre-treating it with a solution of your eluent containing a small percentage of a basic modifier like triethylamine (TEA) or ammonium hydroxide. A common practice is to use a mobile phase containing 0.1-1% TEA. This neutralizes the acidic silanol groups, reducing strong interactions.
-
-
Improper Solvent System (Eluent): An eluent with insufficient polarity will not effectively displace your compound from the silica gel. Conversely, an overly polar eluent can lead to poor separation from polar impurities.
-
Solution: Optimize your mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes.
-
Protocol for TLC Optimization:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., 98:2 DCM:MeOH, 95:5 DCM:MeOH, 90:10 DCM:MeOH).
-
Visualize the spots under UV light.
-
The ideal solvent system should give your product a Retention Factor (Rf) of approximately 0.2-0.4.
-
-
-
-
Column Overloading: Exceeding the capacity of your column will result in poor separation and can contribute to yield loss.
-
Solution: As a general rule, use a ratio of at least 20:1 (w/w) of silica gel to crude product. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Troubleshooting Workflow for Low Chromatography Yield
Caption: Troubleshooting workflow for low yield in column chromatography.
Issue 2: Product Contamination with Starting Materials or Byproducts
Question: My purified product shows the presence of unreacted starting materials (e.g., 1-Boc-piperazine or 2-chloro-4-aminopyrimidine) or other impurities by NMR/LC-MS. How can I improve the purity?
Answer:
The presence of residual starting materials or byproducts indicates either an incomplete reaction or a purification method that is not selective enough.
Causality and Recommended Actions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before purification, ensure the reaction is complete by monitoring with TLC or LC-MS. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
-
-
Co-elution during Chromatography: The impurities may have similar polarities to your product, causing them to elute together.
-
Solution:
-
Gradient Elution: Employ a gradient elution during column chromatography instead of an isocratic one. Start with a less polar solvent system and gradually increase the polarity. This can enhance the separation of compounds with close Rf values.
-
Alternative Solvent Systems: Explore different solvent systems. For example, if you are using a DCM/MeOH system, try an EtOAc/Hexane system or a system incorporating a small amount of a different solvent like acetone.
-
-
-
Recrystallization as a Polishing Step: For crystalline solids, recrystallization is an excellent method for removing small amounts of impurities.
-
Protocol for Recrystallization:
-
Choose a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include ethyl acetate, isopropanol, or mixtures like EtOAc/hexanes.
-
Dissolve the impure compound in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Issue 3: Product Oiling Out During Recrystallization
Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute, causing it to melt before it dissolves. It can also happen if the solution is supersaturated to a high degree.
Causality and Recommended Actions:
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound.
-
Solution: Add a more polar co-solvent dropwise to the hot mixture until the oil dissolves. For example, if you are using hexanes and the product oils out, add ethyl acetate dropwise until a clear solution is formed.
-
-
Solution Cooled Too Quickly: Rapid cooling can favor oil formation over crystallization.
-
Solution: Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.
-
-
Presence of Impurities: Impurities can sometimes inhibit crystallization.
-
Solution: If the oil persists, it may be necessary to perform a preliminary purification by column chromatography to remove the impurities that are hindering crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: The pure compound is typically a white to off-white solid.[1] The physical form can range from a powder to crystalline plates depending on the method of purification.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To prevent degradation, the compound should be stored in a cool, dark place, preferably under an inert atmosphere to protect it from air and moisture. Some suppliers recommend refrigeration (2-8°C).[3]
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A purity of >98% is often reported by commercial suppliers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: Can this compound be purified by methods other than chromatography and recrystallization?
A4: While column chromatography and recrystallization are the most common and effective methods, for certain impurity profiles, an acid-base extraction could be employed. Since the molecule has basic nitrogens, it can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. However, care must be taken as the Boc-protecting group can be labile under strongly acidic conditions.
Purity Assessment Workflow
Caption: Workflow for purification and purity assessment.
III. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| TLC Rf Value | 0.2 - 0.4 | Optimal for good separation in column chromatography. |
| Silica Gel to Crude Product Ratio (w/w) | 20:1 to 100:1 | Ensures sufficient stationary phase for effective separation. |
| Basic Modifier in Eluent (e.g., TEA) | 0.1 - 1% (v/v) | Neutralizes acidic silica, preventing product tailing and loss. |
| Purity by HPLC | >98% | Standard for many research and development applications. |
IV. References
-
Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 781649-86-3 | Product Name : tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
Ch肽生物科技. (n.d.). tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Optimization for the Synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This molecule is a key intermediate in the development of various pharmaceutical agents. Its efficient synthesis is critical, and the most common route involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, optimize catalyst systems, and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices for reaction components and conditions.
Q1: What is the most effective catalytic system for coupling Boc-piperazine with a 2-halo-4-aminopyrimidine?
A1: The success of this Buchwald-Hartwig amination hinges on the palladium source and, more importantly, the choice of phosphine ligand. While there is no universal "best" catalyst, highly effective systems typically involve a Pd(0) or Pd(II) precatalyst paired with a sterically hindered, electron-rich biarylphosphine ligand.
-
Ligands: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates like electron-rich aminopyrimidines, ligands from the Buchwald family are highly recommended.
-
RuPhos and BrettPhos: These are excellent starting points, known for their effectiveness in C-N cross-coupling reactions involving heteroaromatic amines[4][5].
-
Xantphos: This is a bidentate ligand that has also shown success in the N-arylation of aminopyrimidines, providing good yields[6]. Bidentate ligands can prevent palladium dimer formation and often accelerate the reaction[1].
-
tBuBrettPhos: For particularly difficult couplings involving five-membered heterocyclic bromides, even more sterically demanding ligands like tBuBrettPhos have been developed and proven effective[7][8].
-
The choice often requires empirical screening to find the optimal match for your specific substrate and conditions.
Q2: What is the role of the base, and which one should I choose?
A2: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the piperazine nitrogen, forming the active nucleophile. It also facilitates the regeneration of the Pd(0) catalyst in the final step.
-
Common Bases:
-
Sodium tert-butoxide (NaOtBu): Often the most effective base for Buchwald-Hartwig aminations due to its strong basicity and good solubility in common organic solvents like toluene and dioxane[6].
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A very strong, non-nucleophilic base that can be advantageous, especially when dealing with substrates that have sensitive functional groups[4][7].
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder bases that can be effective in some cases, particularly when the substrate is sensitive to stronger bases.
-
For this specific transformation, NaOtBu is the recommended starting point due to its proven efficacy in related aminations of pyrimidines.
Q3: Which solvent is optimal for this reaction?
A3: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex at the required temperature. It should also be inert to the reaction conditions.
-
Toluene and Dioxane: These are the most frequently used solvents for palladium-catalyzed cross-coupling reactions[9]. They have sufficiently high boiling points to allow for the necessary heating (typically 80-110 °C).
-
N,N-Dimethylformamide (DMF): Can be used, but its higher polarity may sometimes lead to side reactions. It can be useful if solubility of the starting materials is an issue.
It is critical to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the base.
Q4: How can I prevent the formation of the bis-arylated piperazine byproduct?
A4: The formation of a bis-(4-aminopyrimidin-2-yl)piperazine is a potential side reaction. The primary strategy to avoid this is to use a mono-protected piperazine. In this synthesis, the use of tert-Butyl piperazine-1-carboxylate (Boc-piperazine) serves precisely this purpose[9]. The Boc protecting group ensures that only one nitrogen atom is available for the C-N coupling reaction. The protecting group can be removed in a subsequent step if the free secondary amine is required.
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
// Catalyst Path cat_check [label="Is the catalyst system active?"]; cat_inactive [label="Cause: Inactive Catalyst\n- Pd(0) oxidized\n- Ligand degraded\n- Impure precatalyst", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; cat_solution [label="Solution:\n1. Use fresh Pd precatalyst and ligand.\n2. Ensure rigorous inert atmosphere (N₂ or Ar).\n3. Degas the solvent thoroughly.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Conditions Path cond_check [label="Are reaction conditions optimal?"]; cond_suboptimal [label="Cause: Suboptimal Conditions\n- Temperature too low\n- Incorrect base/solvent\n- Insufficient reaction time", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; cond_solution [label="Solution:\n1. Increase temperature in increments (e.g., 90°C -> 110°C).\n2. Screen alternative bases (e.g., K₂CO₃, LiHMDS).\n3. Monitor reaction by LC-MS to confirm completion.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Substrate Path sub_check [label="Are starting materials pure?"]; sub_impure [label="Cause: Impure Reagents\n- Halide starting material degraded\n- Amine starting material impure\n- Residual water in solvent", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; sub_solution [label="Solution:\n1. Verify purity of starting materials by NMR/LC-MS.\n2. Recrystallize or re-purify if necessary.\n3. Use freshly dried, anhydrous solvent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> cat_check; cat_check -> cat_inactive [label="No"]; cat_inactive -> cat_solution; cat_check -> cond_check [label="Yes"];
cond_check -> cond_suboptimal [label="No"]; cond_suboptimal -> cond_solution; cond_check -> sub_check [label="Yes"];
sub_check -> sub_impure [label="No"]; sub_impure -> sub_solution; } enddot Caption: Troubleshooting workflow for low-yield reactions.
Problem: Significant amount of dehalogenated starting material is observed.
-
Causality: This side product, 4-aminopyrimidine, arises from a competing reaction pathway called hydrodehalogenation. It can occur when a β-hydride elimination pathway competes with the desired reductive elimination step[1]. This is more common with certain ligand/base combinations or if there are sources of hydride in the reaction mixture.
-
Solution:
-
Change the Ligand: Switch to a different class of ligand. If you are using a bidentate ligand like Xantphos, try a monodentate biarylphosphine ligand like RuPhos, or vice versa.
-
Change the Base: A weaker base like K₂CO₃ might disfavor the side reaction, although it may also slow down the desired C-N coupling.
-
Ensure Anhydrous Conditions: Trace water can sometimes contribute to this side reaction.
-
Problem: The reaction stalls and does not go to completion.
-
Causality: Catalyst deactivation is a primary cause. The pyrimidine and piperazine moieties contain multiple nitrogen atoms that can potentially coordinate to the palladium center, inhibiting catalytic activity[4][7]. This is a known challenge with nitrogen-rich heterocyclic substrates.
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) can often overcome gradual deactivation and push the reaction to completion.
-
Use a More Robust Ligand: Sterically demanding biarylphosphine ligands (e.g., BrettPhos, tBuBrettPhos) are specifically designed to create a bulky coordination sphere around the palladium, which can prevent inhibitory binding and enhance catalyst lifetime[8].
-
Add a Second Charge of Catalyst: If the reaction stalls midway, adding a second portion of the catalyst/ligand mixture can sometimes restart the reaction.
-
Catalyst System Optimization
The performance of different catalyst systems can vary significantly. A systematic screening of catalysts, ligands, and bases is the most reliable way to optimize the reaction for yield and purity.
Table 1: Representative Catalyst Screening Data
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 110 | 12 | 82 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 110 | 8 | 91 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 10 | 88 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 45 |
| 5 | Pd₂(dba)₃ (1) | PPh₃ (4) | NaOtBu (1.4) | Toluene | 110 | 24 | <10 |
Data is illustrative and intended for comparison purposes.
Analysis:
-
Entries 2 and 3, using modern biarylphosphine ligands like RuPhos and BrettPhos, show high efficacy[4].
-
Entry 4 demonstrates that a weaker base like K₂CO₃ is significantly less effective for this transformation.
-
Entry 5, using a simple ligand like PPh₃, is ineffective, highlighting the necessity of specialized ligands for this C-N coupling[10].
Experimental Protocols
Protocol 1: General Procedure for Synthesis
This protocol uses a highly effective RuPhos-based catalyst system.
-
Materials:
-
2-Chloro-4-aminopyrimidine
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-Chloro-4-aminopyrimidine (1.0 equiv.), Boc-piperazine (1.1 equiv.), Pd(OAc)₂ (0.02 equiv.), and RuPhos (0.04 equiv.).
-
Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Add sodium tert-butoxide (1.4 equiv.) to the mixture. Note: Add the base last, as the reaction may begin immediately.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting 2-chloro-4-aminopyrimidine is consumed (typically 8-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure product.
-
Protocol 2: Catalyst Screening Workflow
// Nodes of the cycle pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex\n(Ar-Pd(II)L₂(X))"]; amine_coord [label="Amine Coordination\n(Ar-Pd(II)L₂(NHR₂))⁺X⁻"]; amido_complex [label="Amido Complex\n(Ar-Pd(II)L₂(NR₂))"]; product [label="Ar-NR₂\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reactants and byproducts arx [label="Ar-X\n(2-Chloro-4-aminopyrimidine)"]; r2nh [label="R₂NH\n(Boc-piperazine)"]; base [label="Base"]; baseh [label="Base-H⁺"];
// Edges representing the cycle pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> amine_coord [label=" Amine\n Association"]; amine_coord -> amido_complex [label=" Deprotonation"]; amido_complex -> pd0 [label=" Reductive\n Elimination", arrowhead=normal];
// Input/Output edges arx -> oa_complex [style=dashed]; r2nh -> amine_coord [style=dashed]; base -> amine_coord [style=dashed, label=" + Base", labelfloat=true]; amido_complex -> baseh [style=dashed, label=" - Base-H⁺", labelfloat=true]; amido_complex -> product [style=dashed];
// Positioning and layout hints {rank=same; arx; r2nh; base;} {rank=same; product; baseh;} } enddot Caption: The Buchwald-Hartwig amination catalytic cycle.
References
-
Fors, B. P., & Buchwald, S. L. (2009). A Simple and Efficient Method for the Palladium-Catalyzed Cross-Coupling of 3-Halo-2-aminopyridines with Amines. Journal of the American Chemical Society. [Link]
-
Caddick, S., & Hartwig, J. F. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Ikawa, T., & Buchwald, S. L. (2011). Palladium-catalyzed C-N bond formation: new catalysts and methodology. DSpace@MIT. [Link]
-
Al-Masoudi, N. A., & Al-Salihen, A. A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Liao, H. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Welcome to the technical support center for tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on preventing the degradation of this key synthetic intermediate. Our troubleshooting guides and FAQs are structured to address specific issues you may encounter during storage, handling, and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just received my order. What are the absolute critical storage and handling conditions to ensure long-term stability?
A: Proper storage from the moment of receipt is the most critical factor in preventing degradation. The primary points of instability are the tert-butoxycarbonyl (Boc) protecting group and, to a lesser extent, the aminopyrimidine moiety.
The Boc group is highly susceptible to cleavage under acidic conditions.[1][2] Therefore, the core principle of handling and storage is the strict avoidance of acids, moisture (which can become acidic with atmospheric CO₂), and excessive heat.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[3] | Reduces the rate of any potential hydrolytic or thermolytic degradation pathways. While some suppliers may ship at ambient temperature, long-term storage should be cold. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and CO₂, which can form carbonic acid and initiate acid-catalyzed degradation. |
| Light | Store in an amber vial or protected from light. | Aromatic and heteroaromatic systems can be susceptible to photodegradation over long periods. This is a precautionary measure. |
| Container | Use clean, dry glass vials with PTFE-lined caps. | Prevents contamination from plasticizers or residual cleaning agents (acids/bases) on container surfaces. |
| Handling | Always handle in a dry environment (e.g., glove box or with dry solvents/reagents). Use clean, dedicated spatulas. | Prevents the introduction of atmospheric moisture and cross-contamination. |
Q2: I'm seeing a new, more polar spot on my TLC plate and an unexpected mass in my LC-MS analysis. What is the most likely degradation product?
A: The most common degradation pathway for this molecule is the acid-catalyzed cleavage of the Boc protecting group.[1][2] Even trace amounts of acid in your solvents, on your glassware, or from reagents can catalyze this reaction, leading to the formation of the deprotected piperazine derivative, 2-(piperazin-1-yl)pyrimidin-4-amine.
This deprotection mechanism proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[2]
The resulting free amine is significantly more polar than the starting material, which explains the new, lower Rf spot on a normal-phase TLC plate.
Q3: How can I definitively identify the compound and its primary degradant analytically?
A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.
-
LC-MS: This is the quickest way to confirm degradation. You will observe the disappearance of the parent mass and the appearance of the deprotected mass.
-
¹H NMR: This provides structural confirmation. The most telling sign of degradation is the complete disappearance of the large singlet corresponding to the nine protons of the tert-butyl group.
Table 2: Comparative Analytical Signatures
| Analytical Technique | Intact Compound (this compound) | Primary Degradant (2-(piperazin-1-yl)pyrimidin-4-amine) |
| LC-MS (ESI+) | Expected [M+H]⁺ peak for C₁₄H₂₂N₄O₂ | Expected [M+H]⁺ peak for C₈H₁₂N₄ (loss of C₅H₈O₂) |
| ¹H NMR | Presence of a sharp, intense singlet at ~1.4-1.5 ppm integrating to 9H (the key signature of the Boc group). | Absence of the singlet at ~1.4-1.5 ppm. A new, broad singlet for the piperazine N-H proton may appear. |
| TLC (Normal Phase) | Higher Rf value (less polar). | Lower Rf value (more polar). |
For quantitative analysis of trace amounts of the degradant, derivatization followed by HPLC-UV can be employed to enhance detection if a highly sensitive method is required.[4]
Q4: My experiment involves non-acidic conditions, but I still suspect degradation is occurring. What else could be the cause?
A: While acid-catalyzed cleavage is the most common issue, other factors can contribute to degradation. Use the following workflow to troubleshoot the problem.
Sources
Technical Support Center: Scaling Up tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.
Introduction
The synthesis of this compound is a critical process in the development of various active pharmaceutical ingredients (APIs). The most common and scalable synthetic route involves the coupling of 2-chloro-4-aminopyrimidine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). This reaction can be achieved through either a traditional nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, cost considerations, and the specific challenges encountered during process development.
This guide will focus on providing practical, field-proven insights to help you navigate the complexities of this synthesis, optimize your reaction conditions, and troubleshoot common issues that may arise during scale-up.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process starting from commercially available precursors.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Issue 1: Low Yield or Stalled Reaction in the Coupling Step
Q: My coupling reaction of 2-chloro-4-aminopyrimidine and Boc-piperazine is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low yields in this coupling step can stem from several factors, primarily related to the reactivity of the starting materials and the efficiency of the catalytic system (if used).
-
For SNAr Reactions (Non-catalyzed):
-
Insufficient Reaction Temperature: SNAr reactions on electron-rich heterocycles like pyrimidines often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a moderate temperature, consider a stepwise increase while monitoring for product formation and potential decomposition.
-
Inappropriate Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Base Strength: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction. Ensure that at least one equivalent of the base is used.
-
-
For Buchwald-Hartwig Amination (Palladium-catalyzed):
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The use of pre-catalysts can often give more reproducible results.
-
Incorrect Ligand Choice: The ligand plays a critical role in the catalytic cycle. For coupling with a secondary amine like Boc-piperazine, sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often effective.
-
Suboptimal Base: Strong, non-nucleophilic bases are required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases like potassium carbonate may not be sufficient.
-
Inhibition by Iodide: If you are using an aryl iodide as a starting material (not the case here, but a general point for Buchwald-Hartwig reactions), the iodide salt formed can inhibit the catalyst. Using less polar solvents like toluene can sometimes mitigate this issue.[1]
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurity formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: Several side reactions can occur, leading to a complex product mixture and purification challenges.
-
Bis-substitution: The product, this compound, still has a reactive amino group on the pyrimidine ring. Under harsh conditions, this could potentially react with another molecule of 2-chloro-4-aminopyrimidine, leading to a dimeric impurity.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of Boc-piperazine to ensure complete consumption of the chloropyrimidine.
-
-
Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids. If the HCl generated during the reaction is not effectively scavenged, it can lead to partial deprotection of the desired product.
-
Solution: Ensure the use of an adequate amount of a suitable base (e.g., TEA, DIPEA).
-
-
Dehalogenation of the Starting Material: In palladium-catalyzed reactions, a common side reaction is the reduction of the aryl halide to the corresponding arene (hydrodehalogenation).[1]
-
Solution: This is often a sign of an inefficient catalytic cycle. Re-evaluating the ligand, base, and solvent system is recommended.
-
Issue 3: Challenges in Product Purification and Isolation
Q: My crude product is difficult to purify. What are the recommended purification strategies?
A: The polarity of the product and potential impurities will dictate the best purification method.
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A solvent screen should be performed to identify a suitable solvent or solvent mixture. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Column Chromatography: For smaller scales or to isolate a pure sample for characterization, silica gel column chromatography is effective. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.
-
Acid-Base Extraction: The basic nitrogen atoms in the piperazine and pyrimidine rings allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl) to extract the basic compounds into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: When scaling up, several safety aspects must be considered:
-
Exothermic Reactions: The coupling reaction can be exothermic. It is crucial to monitor the internal temperature and have an effective cooling system in place.
-
Pressure Build-up: If the reaction is run in a sealed reactor at elevated temperatures, pressure can build up. Ensure the reactor is rated for the expected pressure.
-
Handling of Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress.
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexane) to separate the starting materials and the product. Visualize the spots under UV light.
-
HPLC: This provides a more quantitative measure of the reaction conversion. Develop a method that gives good separation of the starting materials, product, and any major impurities.
Q3: What is the role of the Boc protecting group?
A3: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.[2] In this synthesis, it serves two main purposes:
-
Deactivation of one piperazine nitrogen: This prevents the piperazine from reacting at both nitrogen atoms, which would lead to polymerization or unwanted side products.
-
Modification of solubility: The Boc group increases the lipophilicity of the molecule, which can aid in purification and handling.
Q4: Can I use a different protecting group for the piperazine?
A4: Yes, other protecting groups such as the benzyloxycarbonyl (Cbz) group can be used. However, the choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. The Boc group is often preferred due to its ease of removal under acidic conditions.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific equipment and scale.
Protocol 1: Synthesis of 2-chloro-4-aminopyrimidine
This procedure is adapted from known methods for the amination of dichloropyrimidines.
| Parameter | Value | Rationale |
| Starting Material | 2,4-Dichloropyrimidine | Commercially available. |
| Reagent | Aqueous Ammonia (28-30%) | Source of the amino group. |
| Solvent | Ethanol | A common solvent for this type of reaction. |
| Temperature | Room Temperature | The reaction is typically facile at ambient temperature. |
| Reaction Time | 4-6 hours | Monitor by TLC or HPLC for completion. |
Step-by-Step Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, add aqueous ammonia (2.0-3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexane) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and stir for 30 minutes.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-chloro-4-aminopyrimidine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is based on general procedures for Buchwald-Hartwig amination of heteroaryl chlorides.[1]
| Parameter | Value | Rationale |
| Starting Materials | 2-chloro-4-aminopyrimidine (1.0 eq), Boc-piperazine (1.1 eq) | A slight excess of the amine is used. |
| Catalyst | Pd2(dba)3 (1-2 mol%) | A common palladium(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky electron-rich phosphine ligand suitable for this coupling. |
| Base | Sodium tert-butoxide (1.4 eq) | A strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane (anhydrous) | Common solvents for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Elevated temperature is often required for aryl chlorides. |
| Reaction Time | 12-24 hours | Monitor by TLC or HPLC for completion. |
Step-by-Step Procedure:
-
To a dry, inerted reaction vessel, add Pd2(dba)3, XPhos, and sodium tert-butoxide.
-
Add 2-chloro-4-aminopyrimidine and Boc-piperazine.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
References
Sources
Technical Support Center: Byproduct Analysis in tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis, with a focus on byproduct identification and mitigation. The information provided herein is based on established chemical principles and practical laboratory experience to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Presence of a Disubstituted Byproduct
Question: My reaction mixture shows a significant peak in the HPLC/LC-MS analysis with a mass corresponding to the addition of two piperazine units to the pyrimidine ring. How can I minimize the formation of this disubstituted byproduct?
Answer: The formation of a disubstituted byproduct is a common challenge in this synthesis, arising from the reaction of the desired monosubstituted product with another molecule of N-Boc-piperazine.
Causality: This side reaction is primarily driven by the stoichiometry of the reactants and the reaction conditions. If an excess of the piperazine nucleophile is used, or if the reaction is allowed to proceed for an extended period at elevated temperatures, the likelihood of the second substitution increases.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the molar ratio of 2,4-dichloropyrimidine to N-Boc-piperazine. A 1:1 or a slight excess of the dichloropyrimidine (e.g., 1.1:1) is recommended to favor monosubstitution.[1]
-
Controlled Addition: Add the N-Boc-piperazine solution dropwise to the solution of 2,4-dichloropyrimidine at a low temperature (e.g., 0-5 °C). This helps to maintain a low instantaneous concentration of the nucleophile, thereby reducing the rate of the second substitution.
-
Temperature Management: Maintain the reaction at a controlled, lower temperature for the initial phase. Monitor the reaction progress by TLC or HPLC and only gradually increase the temperature if the reaction is sluggish.
-
Reaction Time: Avoid unnecessarily long reaction times. Once the starting 2,4-dichloropyrimidine is consumed (as indicated by monitoring), promptly quench the reaction to prevent further substitution on the product.
Experimental Protocol: Minimizing Disubstitution
Caption: Workflow for minimizing disubstitution.
Issue 2: Formation of the C4-substituted Isomer
Question: I am observing an isomeric impurity that I suspect is the C4-substituted product, tert-butyl 4-(2-chloro-4-aminopyrimidin-yl)piperazine-1-carboxylate. How can I confirm its identity and favor the desired C2-substitution?
Answer: The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine is a well-documented phenomenon influenced by the electronic properties of the pyrimidine ring.[2] While C4 substitution is often favored, specific conditions can promote C2 selectivity.
Causality: The relative reactivity of the C2 and C4 positions on the 2,4-dichloropyrimidine ring is sensitive to substituents on the ring and the nature of the nucleophile.[2][3][4] Electron-donating groups on the pyrimidine ring can alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, making the C2 position more susceptible to nucleophilic attack.[2]
Troubleshooting and Confirmation:
-
Spectroscopic Analysis:
-
¹H NMR: The two regioisomers will exhibit distinct patterns in the aromatic region. The coupling constants between the pyrimidine protons can help in structural assignment.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring will differ significantly between the C2 and C4 substituted isomers.
-
2D NMR (HMBC, HSQC): These experiments can provide definitive correlations to confirm the connectivity of the piperazine ring to either the C2 or C4 position of the pyrimidine.
-
-
Promoting C2 Selectivity:
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO can sometimes favor C2 substitution.
-
Base: The type and amount of base used can play a role. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly employed.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which may be the desired C2 isomer in some cases.
-
Experimental Protocol: Analytical Characterization
A robust HPLC method is crucial for separating and quantifying the desired product from its C4-isomer.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a lower percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temp. | 25-30 °C |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis primarily proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5] The electron-deficient pyrimidine ring is attacked by the secondary amine of the N-Boc-piperazine, leading to the displacement of a chloride ion.
Caption: Simplified SNAr mechanism.
Q2: Are there any potential byproducts from the degradation of the starting materials or product?
A2: Yes, degradation can occur under certain conditions.
-
De-Boc-ylation: The tert-butoxycarbonyl (Boc) protecting group on the piperazine can be cleaved under acidic conditions. Ensure that the reaction and workup conditions are not strongly acidic.
-
Hydrolysis of Dichloropyrimidine: In the presence of water, 2,4-dichloropyrimidine can hydrolyze to form chlorohydroxypyrimidines, which can then react to form undesired byproducts. Using anhydrous solvents is recommended.
-
Oxidation: While less common, oxidative degradation of the amine functionalities can occur, especially in the presence of metal catalysts or oxidizing agents.[6]
Q3: What are the recommended analytical techniques for purity assessment and byproduct identification?
A3: A combination of chromatographic and spectroscopic techniques is essential for a thorough analysis.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying known and unknown impurities.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and any isolated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for analyzing volatile starting materials or low molecular weight byproducts.[10]
Q4: Can solvent choice impact the reaction outcome?
A4: Absolutely. The solvent plays a critical role in SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred as they can solvate the cationic species and accelerate the reaction rate.
-
Alcohols (e.g., Isopropanol, Ethanol): These can also be used, but there is a potential for the alcohol to act as a nucleophile, leading to alkoxy-substituted byproducts, especially at higher temperatures or in the presence of a strong base.[11]
-
Aprotic, Non-polar Solvents (e.g., Toluene, THF): Reactions in these solvents are typically slower but can sometimes offer better selectivity.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ACS Publications. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. [Link]
-
Analytical Methods for the separation of piperazine analogues. Royal Society of Chemistry. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]
-
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. National Institutes of Health. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
Sources
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- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
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- 6. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Handling and safety precautions for tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. This guide provides essential information on the safe handling, storage, and use of this compound, along with troubleshooting advice for common experimental challenges. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
A Note on Safety Data
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
While a specific Safety Data Sheet (SDS) is not available, data from structurally similar compounds suggest that this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Some related compounds are also classified as harmful if swallowed.[2]
To provide a clear overview, the following table summarizes the GHS hazard classifications for several isomers and related structures:
| Compound Name | CAS Number | GHS Hazard Statements | Source(s) |
| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 170011-57-1 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | 205059-24-1 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | Not Available | H301 (Toxic if swallowed) | |
| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | Not classified as a hazardous substance or mixture. | [3] |
Given this information, it is prudent to handle this compound as a potentially hazardous substance.
Q2: What are the recommended storage and handling conditions?
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]
-
Some suppliers recommend storage under an inert atmosphere.[6]
-
Protect from moisture and light.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[2][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]
-
Wash hands thoroughly after handling.[2]
Troubleshooting Guide
Experimental Workflow: General Boc-Protection and Deprotection
Caption: General workflow for the protection and deprotection of amines using a Boc group.
Q3: I am having trouble dissolving the compound. What solvents can I use?
The solubility of this compound is not widely reported. However, for similar Boc-protected amines, common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF) are often used.[8] If you are experiencing poor solubility, consider the following:
-
Gentle warming: In some cases, gentle heating can improve solubility. However, be cautious of potential degradation.
-
Solvent mixtures: A mixture of solvents, such as DCM/methanol, may enhance solubility.
-
For reactions in aqueous media: The presence of a base like sodium hydroxide may improve the solubility of zwitterionic starting materials.[8]
Q4: My Boc deprotection reaction is not going to completion or is producing side products. What could be the cause?
Incomplete deprotection or the formation of side products can be due to several factors:
-
Insufficient acid: Ensure that a sufficient excess of strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) is used. The reaction is acid-catalyzed, and a stoichiometric amount may not be enough, especially if your starting material has other basic sites.[9][10]
-
Reaction time: While many Boc deprotections are rapid, some substrates may require longer reaction times. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal time.[10]
-
Scavengers for the tert-butyl cation: The tert-butyl cation generated during deprotection can be reactive and lead to side reactions, such as alkylation of nucleophilic residues.[11] Consider adding a scavenger like anisole or thioanisole to the reaction mixture to trap this cation.
-
Water content: While not always detrimental, the presence of water can affect the reaction. For sensitive substrates, using anhydrous conditions may be beneficial.
Q5: I am observing unexpected side reactions during a coupling reaction with the deprotected amine. How can I troubleshoot this?
The free aminopyrimidine moiety is nucleophilic and can participate in side reactions.
-
Incomplete deprotection: Ensure the Boc group has been completely removed before proceeding with the coupling reaction. Residual Boc-protected starting material will not react.
-
Double acylation: The aminopyrimidine ring contains two nitrogen atoms that could potentially react. The exocyclic amino group is generally more nucleophilic. However, under certain conditions, reaction at the ring nitrogen may occur. Careful control of stoichiometry and reaction conditions is crucial.
-
Purity of the deprotected amine: The deprotected amine is often obtained as a salt (e.g., TFA or HCl salt). It is essential to neutralize this salt to the free amine before use in many coupling reactions. Failure to do so can inhibit the reaction.[10]
Safety and Personal Protection
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3][5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][5]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2][3]
Personal Protective Equipment (PPE) Workflow
Caption: Recommended Personal Protective Equipment workflow for handling the compound.
References
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
Watson International Ltd. (n.d.). MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. Retrieved from [Link]
-
Autech Industry Co.,Ltd. (n.d.). Tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate CAS 479691-42-4. Retrieved from [Link]
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- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. watson-int.com [watson-int.com]
- 4. fishersci.com [fishersci.com]
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- 6. tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate | 170911-92-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 9. One moment, please... [chemistrysteps.com]
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- 11. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
In the landscape of modern drug discovery, the unequivocal structural elucidation of novel chemical entities is a cornerstone of preclinical development. For researchers and drug development professionals, understanding the nuanced spectroscopic signatures of molecules like tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate is paramount. This guide provides an in-depth analysis of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), benchmarked against analogous structures to offer a comprehensive analytical framework.
The subject of our analysis, a molecule integrating a Boc-protected piperazine with an aminopyrimidine moiety, presents a unique spectroscopic puzzle. The insights derived from its NMR and MS data are critical for confirming its identity, assessing its purity, and predicting its metabolic fate. This guide is structured to not only present the spectral data but to also delve into the rationale behind the experimental observations, thereby empowering researchers to apply these principles to their own work.
The Analytical Imperative: Why NMR and MS?
The synergistic application of NMR and MS provides a holistic view of a molecule's identity. While NMR spectroscopy offers a detailed map of the molecular architecture by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), mass spectrometry provides the precise molecular weight and invaluable clues about the molecule's composition and fragmentation patterns under energetic conditions. For a molecule with multiple functional groups and distinct electronic environments like this compound, both techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
The structural complexity of this compound, with its distinct piperazine, pyrimidine, and tert-butyl moieties, gives rise to a rich and informative NMR spectrum. A thorough analysis of the ¹H and ¹³C NMR data allows for the unambiguous assignment of each atom within the molecule.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, is expected to exhibit signals corresponding to the protons of the aminopyrimidine ring, the piperazine ring, and the tert-butyl protecting group. The chemical shifts are influenced by the electronic effects of the neighboring atoms and functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (from predicted HSQC & HMBC) |
| Pyrimidine-H5 | ~ 6.0 - 6.5 | Doublet | 1H | Correlates with Pyrimidine-C4 and Pyrimidine-C6 |
| Pyrimidine-H6 | ~ 7.8 - 8.2 | Doublet | 1H | Correlates with Pyrimidine-C2, Pyrimidine-C4, and Pyrimidine-C5 |
| Amino (-NH₂) | ~ 5.5 - 6.0 | Broad Singlet | 2H | Exchangeable with D₂O |
| Piperazine-H (axial & equatorial, adjacent to pyrimidine) | ~ 3.6 - 3.9 | Multiplet | 4H | Correlates with Piperazine-C (adjacent to pyrimidine) and Pyrimidine-C2 |
| Piperazine-H (axial & equatorial, adjacent to Boc) | ~ 3.3 - 3.6 | Multiplet | 4H | Correlates with Piperazine-C (adjacent to Boc) and the Boc carbonyl carbon |
| tert-Butyl (-C(CH₃)₃) | ~ 1.4 | Singlet | 9H | Correlates with the quaternary carbon and the carbonyl carbon of the Boc group |
Note: Predicted chemical shifts are based on the analysis of similar aminopyrimidine and N-Boc piperazine structures. Actual experimental values may vary.
The diastereotopic nature of the piperazine protons, arising from the chair conformation of the ring, is expected to result in complex multiplets for the piperazine signals. Temperature-dependent NMR studies could be employed to investigate the conformational dynamics of the piperazine ring.[1]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and its electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine-C2 | ~ 160 - 165 |
| Pyrimidine-C4 | ~ 155 - 160 |
| Pyrimidine-C6 | ~ 150 - 155 |
| Pyrimidine-C5 | ~ 95 - 100 |
| Boc Carbonyl (-C=O) | ~ 154 |
| Boc Quaternary Carbon (-C(CH₃)₃) | ~ 80 |
| Piperazine-C (adjacent to pyrimidine) | ~ 45 - 50 |
| Piperazine-C (adjacent to Boc) | ~ 40 - 45 |
| tert-Butyl Methyls (-CH₃) | ~ 28 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize acquisition parameters such as spectral width, acquisition time, and relaxation delay.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
-
-
2D NMR Experiments (for unambiguous assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
Visualization of NMR Workflow
Caption: Workflow for NMR spectral analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and offers insights into its structural integrity through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.
Predicted Mass Spectrum and Fragmentation
The calculated monoisotopic mass of this compound (C₁₄H₂₃N₅O₂) is approximately 293.1906 g/mol . In a high-resolution mass spectrum (HRMS), the primary observed ion in positive ESI mode would be the [M+H]⁺ ion at m/z 294.1984.
Collision-induced dissociation (CID) of the parent ion would lead to characteristic fragment ions. The fragmentation is expected to occur at the most labile bonds, such as the cleavage of the tert-butyl group or fragmentation of the piperazine ring.
| m/z of Fragment Ion | Proposed Fragment Structure/Loss |
| 238.1353 | Loss of isobutylene (-C₄H₈) from the Boc group |
| 194.1451 | Loss of the entire Boc group (-C₅H₉O₂) |
| 179.1084 | Cleavage of the piperazine ring |
| 123.0665 | 4-aminopyrimidine fragment |
| 57.0704 | tert-butyl cation (C₄H₉⁺) |
The fragmentation of N-Boc protected piperazine derivatives often involves the loss of the Boc group or parts of it.[2] The stability of the resulting carbocations and radical cations dictates the observed fragmentation pathways.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the parent ion.
-
-
MS Acquisition:
-
Acquire a full scan mass spectrum to identify the protonated molecular ion.
-
Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation.
-
Visualization of Mass Spectrometry Fragmentation
Caption: Predicted MS fragmentation pathway.
Comparative Analysis with Alternative Structures
The spectroscopic features of this compound can be better understood by comparing them to related molecules.
-
Comparison with 1-Boc-piperazine: The signals for the Boc group (¹H: ~1.4 ppm, ¹³C: ~154, 80, 28 ppm) and the adjacent piperazine protons and carbons will be similar. However, the symmetry of 1-Boc-piperazine results in a simpler spectrum compared to the asymmetrically substituted target compound.
-
Comparison with 2-aminopyrimidine: The signals for the aminopyrimidine ring protons and carbons will be in a similar region. The substitution at the 2-position of the pyrimidine ring in the target compound will cause a downfield shift of the C2 carbon signal and will influence the chemical shifts of the adjacent protons (H6) and carbon (C6).[3]
-
Impact of the Piperazine Linker: The piperazine ring acts as an electron-donating group, which will influence the electronic environment and thus the chemical shifts of the pyrimidine ring protons and carbons compared to an unsubstituted 2-aminopyrimidine.
Conclusion
The comprehensive characterization of this compound by NMR and MS is a critical step in its development as a potential therapeutic agent or as a key intermediate in medicinal chemistry. This guide provides a robust framework for understanding and predicting the spectroscopic data of this molecule. By combining detailed NMR analysis for structural elucidation with high-resolution mass spectrometry for molecular weight confirmation and fragmentation analysis, researchers can be confident in the identity and purity of their compound. The comparative approach underscores the importance of understanding the contribution of each structural moiety to the overall spectroscopic signature, a skill that is invaluable in the field of drug discovery and development.
References
-
Xiao, Z., et al. (2005). Complete assignments of ¹H and ¹³C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link][4]
-
Zhang, Y., et al. (2021). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 223, 113647. [Link][5]
-
Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(9), 1493. [Link][3]
-
Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 976-987. [Link][1]
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthetic Intermediates: Comparing tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate and its Alternatives in Drug Discovery
For researchers, scientists, and professionals deeply entrenched in the landscape of drug development, the judicious selection of synthetic intermediates is a cornerstone of efficient and successful API (Active Pharmaceutical Ingredient) synthesis. This guide provides an in-depth, objective comparison of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, a key building block, with its principal alternatives. We will delve into a comparative analysis of their synthetic pathways, performance metrics, and overall cost-effectiveness, supported by experimental data and detailed protocols to inform your strategic decisions in the laboratory and at the manufacturing scale.
Introduction: The Strategic Importance of Aminopyrimidine-Piperazine Scaffolds
The aminopyrimidine-piperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of the amino group on the pyrimidine ring, coupled with the versatile piperazine linker, allows for critical interactions with biological targets. The Boc-protected piperazine moiety provides a stable, yet readily deprotectable handle for subsequent synthetic transformations, making these intermediates highly valuable in the construction of complex drug molecules. The choice of a specific intermediate can significantly impact the overall efficiency, scalability, and cost of a drug development program.
Core Comparative Analysis: Synthetic Strategies and Performance
The synthesis of aminopyrimidine-piperazine intermediates primarily revolves around two key strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these routes is often dictated by the reactivity of the starting materials, desired regioselectivity, and scalability considerations.
Synthetic Pathways Overview
Caption: Key synthetic routes to the target intermediate.
Performance Comparison of Synthetic Intermediates
The following table provides a comparative analysis of this compound and its common structural isomers and analogs. This data is synthesized from various literature sources and represents typical outcomes.
| Intermediate | Synthetic Route | Typical Yield (%) | Purity (%) | Scalability | Relative Cost | Key Advantages | Key Disadvantages |
| This compound | SNAr or Buchwald-Hartwig | 70-90% | >98% | Good | Moderate | Direct route to many kinase inhibitor cores. | May require optimization to control side reactions. |
| tert-Butyl 4-(2-aminopyrimidin-4-yl)piperazine-1-carboxylate | SNAr or Buchwald-Hartwig | 65-85% | >98% | Good | Moderate | Alternative substitution pattern for SAR studies. | May exhibit different reactivity in subsequent steps. |
| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Nitro reduction or Buchwald-Hartwig | >95% (reduction) | >99% | Excellent | Lower | High-yielding, well-established synthesis.[3][4] | Pyridine core may have different ADME properties. |
| tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Nitro reduction or Buchwald-Hartwig | >95% (reduction) | >99% | Excellent | Lower | Readily available starting materials. | Phenyl core offers less H-bond acceptor capability. |
In-Depth Analysis of Synthetic Routes
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often cost-effective method for the synthesis of aminopyrimidine-piperazine intermediates.[5] This pathway involves the direct displacement of a leaving group (typically a halide) on the pyrimidine ring by the nucleophilic nitrogen of N-Boc-piperazine.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like DMSO or NMP are typically chosen to facilitate the reaction, which often requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to scavenge the acid generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is generally required to achieve a reasonable reaction rate, as the aromatic ring is deactivated towards nucleophilic attack.
Self-Validating System: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The purity of the final product can be readily assessed by high-performance liquid chromatography (HPLC) and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.[6]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands such as Xantphos or RuPhos are often employed to promote the reductive elimination step and prevent catalyst decomposition.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and the phosphine ligand.
Self-Validating System: The reaction is typically monitored by LC-MS. The catalyst and ligand system can be optimized through small-scale screening to identify the conditions that provide the highest yield and purity for a specific substrate combination.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
Caption: Workflow for SNAr synthesis.
Materials:
-
2-Chloro-4-aminopyrimidine (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-chloro-4-aminopyrimidine, N-Boc-piperazine, and potassium carbonate.
-
Add DMSO to the flask and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it under vacuum to afford the desired product.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
2-Chloro-4-aminopyrimidine (1.0 eq)
-
tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add 2-chloro-4-aminopyrimidine, N-Boc-piperazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Conclusion and Future Outlook
The selection of a synthetic intermediate is a critical decision in the drug development pipeline. While this compound is a highly valuable building block, a thorough evaluation of its alternatives is essential for optimizing synthetic routes in terms of yield, purity, cost, and scalability. The pyridine analog, tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, often presents a more cost-effective and high-yielding alternative, particularly when its synthesis is achieved through the reduction of a nitro precursor.[3]
For projects where the pyrimidine core is essential for biological activity, the choice between SNAr and Buchwald-Hartwig amination will depend on the specific substrate and the scale of the synthesis. While SNAr is often preferred for its simplicity and lower cost on a large scale, the Buchwald-Hartwig amination offers greater versatility and may be more suitable for challenging substrates or during the early stages of drug discovery where rapid access to a variety of analogs is required.
Ultimately, the most effective approach will be determined by a combination of factors including the target molecule's structure, the desired scale of production, and a comprehensive cost-benefit analysis of the available synthetic routes.
References
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A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (URL: [Link])
-
Amination of chloropyrazine and 2-chloropyrimidine. (URL: [Link])
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (URL: [Link])
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (URL: [Link])
-
palladium-catalyzed amination of 2-chloro-1- azaazulene with 2-aminopyridine. (URL: [Link])
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (URL: [Link])
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (URL: [Link])
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Recent Advances in Pyrimidine-Based Drugs. (URL: [Link])
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Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. (URL: [Link])
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Design and construction of a stereochemically diverse piperazine-based DNA-encoded chemical library. (URL: [Link])
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (URL: [Link])
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A Comparative Guide to the Purity Analysis of Synthesized tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutically active compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering a self-validating framework for the comprehensive purity analysis of this and structurally related molecules.
The Synthetic Landscape and Potential Impurities
The structure of this compound, featuring a 4-aminopyrimidine moiety linked to a Boc-protected piperazine, suggests a synthetic pathway likely involving the nucleophilic substitution of a leaving group on the pyrimidine ring by the piperazine nitrogen. A plausible and common synthetic route is the reaction of 2-chloro-4-aminopyrimidine with tert-butyl piperazine-1-carboxylate.
This synthetic strategy, while effective, can introduce a spectrum of impurities that must be diligently identified and quantified. Understanding the potential impurity profile is critical for selecting the most appropriate analytical techniques.
Caption: Potential Impurity Sources in Synthesis.
Common Classes of Impurities:
-
Unreacted Starting Materials: Residual 2-chloro-4-aminopyrimidine and tert-butyl piperazine-1-carboxylate.
-
By-products of the Reaction: These can include bis-substituted products where two piperazine moieties react with one pyrimidine, or products arising from reactions with impurities in the starting materials. For instance, if the starting material contained 4-chloro-2-aminopyrimidine, a positional isomer could be formed.
-
Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding unprotected piperazine derivative.
-
Residual Solvents: Organic solvents used in the synthesis and purification steps may be retained in the final product.
-
Water Content: The presence of water can affect the stability and reactivity of the compound.
A Comparative Overview of Analytical Techniques
A multi-faceted approach is essential for a comprehensive purity assessment. No single technique is capable of identifying and quantifying all potential impurities. The following table provides a comparative overview of the most relevant analytical methods.
| Analytical Technique | Primary Application for this Molecule | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantifying the main component and non-volatile organic impurities. | High resolution, excellent for separating structurally similar compounds, robust and reproducible. | May not detect highly volatile or non-UV active impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifying unknown impurities and confirming the mass of the main component. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Quantification can be less precise than HPLC-UV without appropriate standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detecting and quantifying residual volatile organic solvents. | Excellent for volatile compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds like the target molecule itself. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirming the structure of the main component and identifying impurities with distinct NMR signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Karl Fischer Titration | Quantifying the water content. | High accuracy and precision for water determination. | Specific for water; does not provide information on other impurities. |
| Elemental Analysis (CHN) | Confirming the elemental composition of the bulk material. | Provides fundamental information on the elemental makeup. | Does not distinguish between the main compound and impurities with similar elemental compositions. |
In-Depth Experimental Protocols and Rationale
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. For this compound, a reverse-phase HPLC method is most appropriate, as the molecule has a moderate polarity. A C18 column is a good starting point, providing a versatile stationary phase for the separation of the target molecule from its potential impurities. A gradient elution is employed to ensure the timely elution of both more polar and less polar impurities. UV detection is suitable due to the presence of the UV-active pyrimidine ring.
Caption: HPLC Experimental Workflow.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential impurities can be compared to those of synthesized or commercially available standards for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: When unknown peaks are observed in the HPLC chromatogram, LC-MS is an indispensable tool for their identification. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weight of each impurity can be determined, providing crucial clues to its structure.
Experimental Protocol:
The HPLC method described above can be directly coupled to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for this molecule due to the presence of basic nitrogen atoms that are readily protonated.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).
Data Interpretation: The mass spectrum of each chromatographic peak will show the [M+H]⁺ ion, from which the molecular weight of the compound can be deduced. This information, combined with knowledge of the synthetic route, allows for the tentative identification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Rationale: Residual solvents from the synthesis and purification are common process-related impurities. Due to their volatile nature, headspace GC-MS is the gold standard for their analysis.[1] The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS system.
Caption: Headspace GC-MS Workflow.
Experimental Protocol:
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
-
GC Parameters:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
Data Interpretation: The retention times and mass spectra of the detected peaks are compared to a library of known solvents for identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the synthesized compound.[2] Both ¹H and ¹³C NMR should be performed. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of the protons, while the ¹³C NMR spectrum confirms the carbon framework. For purity assessment, the absence of unexpected signals is a key indicator. Quantitative NMR (qNMR) can also be used for an accurate potency determination by comparing the integral of a signal from the analyte with that of a certified internal standard.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: A standard pulse program is used.
-
¹³C NMR: A proton-decoupled experiment is typically performed.
-
2D NMR (COSY, HSQC, HMBC) can be used for full structural assignment if needed.
-
Data Interpretation: The obtained spectra are compared with the expected spectra based on the known structure. The presence of signals that do not correspond to the target molecule indicates the presence of impurities.
Karl Fischer Titration for Water Content
Rationale: Water is a common impurity that can affect the stability and handling of a chemical compound.[4] Karl Fischer titration is a highly specific and accurate method for determining the water content.[5] Either volumetric or coulometric titration can be used, with the coulometric method being more sensitive for very low water content.[6]
Experimental Protocol:
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Titrant: A commercial Karl Fischer titrant.
-
Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.
-
Procedure:
-
The titration vessel is pre-titrated to a dry endpoint.
-
An accurately weighed amount of the sample (typically 50-100 mg) is added to the vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation: The water content is calculated based on the amount of titrant consumed and the titer of the reagent.
Elemental Analysis (CHN)
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental check of the compound's identity and purity. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₁₃H₂₁N₅O₂).
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: An accurately weighed small amount of the sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.[7]
Data Interpretation: The experimental weight percentages of C, H, and N are compared to the theoretical values. A significant deviation may indicate the presence of impurities or that the wrong compound has been synthesized.
Conclusion and Recommendations
The purity analysis of this compound requires a multi-pronged approach.
-
For routine quality control and potency determination, a validated HPLC method is the primary tool of choice.
-
For comprehensive impurity profiling and identification of unknowns, LC-MS is essential.
-
To control process-related volatile impurities, headspace GC-MS is the most suitable technique.
-
For unambiguous structural confirmation and as a secondary check for major impurities, NMR spectroscopy is invaluable.
-
Water content and elemental composition should be confirmed by Karl Fischer titration and elemental analysis , respectively, to provide a complete purity profile.
By employing this suite of orthogonal analytical techniques, researchers and drug development professionals can be confident in the quality and integrity of this important synthetic intermediate, ensuring the reliability of their subsequent scientific endeavors.
References
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Li, H., et al. (2013). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(11), 1067-1072.
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Mettler Toledo. (n.d.). CHNOS Organic Elemental Analysis. Retrieved from [Link]
- Corcoran, P., & Mwaura, J. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Molecules, 27(23), 8206.
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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Agilent Technologies. (2017). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link]
- Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Gerpe, M., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. European Pharmaceutical Review.
- Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3244.
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
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LCGC International. (2013). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. Retrieved from [Link]
-
GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
- Jayashree, B. S., & Vandana, D. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(11), 4323-4328.
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Agilent Technologies. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]
- Wang, Z., et al. (2018). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Molecules, 23(10), 2469.
- Jaki, B., & Reich, E. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 10(5), 1024.
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European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
- Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
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Separation Science. (n.d.). Method for the analysis of residual solvents in pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). The Karl Fischer Titration of Water. Retrieved from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
- de Souza, A. M., et al. (2020). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]
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A Comparative Guide to the Biological Efficacy of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate Derivatives in Oncology Research
This guide provides an in-depth technical comparison of the biological efficacy of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate derivatives, a chemical scaffold of significant interest in contemporary oncology drug discovery. We will delve into the structure-activity relationships (SAR) that govern their anticancer properties, compare their performance with alternative compounds, and provide detailed experimental protocols to empower researchers in their own investigations.
Introduction: The Promise of the Aminopyrimidine-Piperazine Scaffold
The 2-aminopyrimidine moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged scaffold for the design of targeted cancer therapeutics. When coupled with a piperazine ring, the resulting aminopyrimidine-piperazine core offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The this compound scaffold, in particular, serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[3][4] The Boc-protecting group on the piperazine allows for controlled synthetic manipulations, making it an ideal starting point for the generation of diverse chemical libraries.
The primary mechanism of action for many aminopyrimidine-piperazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer, such as cell proliferation, survival, and differentiation.[1][5]
Comparative Biological Efficacy: A Structure-Activity Relationship (SAR) Analysis
Kinase Inhibitory Activity
The aminopyrimidine core is a potent hinge-binding motif for many kinases. The biological efficacy of its derivatives is highly dependent on the substitutions at the 4-position of the pyrimidine ring and on the piperazine moiety.
For instance, a study on 4-piperazinyl-2-aminopyrimidine derivatives demonstrated that strategic substitutions can lead to potent dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), both of which are implicated in various hematological malignancies. One of the most potent compounds from this series, compound 14j , exhibited IC50 values of 27 nM and 30 nM against JAK2 and FLT3, respectively. This highlights the potential for developing highly potent and specific kinase inhibitors from this scaffold.
In another study, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors.[6] One compound from this series demonstrated excellent antiproliferative activity against various cancer cell lines and was orally active in a K562 chronic myelogenous leukemia (CML) xenograft model.[6] This underscores the potential for these compounds to be developed into orally bioavailable anticancer drugs.
The following table summarizes the kinase inhibitory activity of selected aminopyrimidine-piperazine analogs from the literature:
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 14j | JAK2 / FLT3 | 27 / 30 | [7] |
| Compound 13 | Src/Abl | Not specified, but described as potent | [6] |
Antiproliferative Activity in Cancer Cell Lines
The kinase inhibitory activity of these compounds often translates to potent antiproliferative effects in cancer cell lines. The specific substitutions on the aminopyrimidine and piperazine rings can significantly influence the spectrum of activity and potency.
A series of 2,4-diaminopyrimidine derivatives were synthesized and evaluated for their antitumor activities against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cell lines.[4] The most promising compounds, 9k and 13f , demonstrated IC50 values in the low micromolar range across all tested cell lines.[4]
| Compound ID | A549 (μM) | HCT-116 (μM) | PC-3 (μM) | MCF-7 (μM) | Reference |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 | [4] |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 | [4] |
Furthermore, a novel series of 7-piperazin-substituted[3][8]oxazolo[4,5-d]pyrimidines were evaluated for their anticancer activity against a panel of 60 cancer cell lines.[9] One of the most active compounds, 5-phenyl-7-piperazin-1-yl-2-p-tolyl[3][8]oxazolo[4,5-d]pyrimidine , displayed growth inhibitory (GI50) values in the range of 0.2–2.0 μM across all tested cell lines, with particular selectivity against leukemia and colon cancer subpanels.[9]
Key Signaling Pathways and Experimental Workflows
The biological efficacy of these compounds is intrinsically linked to their ability to modulate key signaling pathways involved in cancer progression. A common mechanism is the inhibition of receptor tyrosine kinases (RTKs) or downstream cytoplasmic kinases.
Figure 1: Simplified signaling pathways targeted by aminopyrimidine-piperazine kinase inhibitors.
To evaluate the biological efficacy of novel derivatives, a standardized experimental workflow is crucial. This typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity and target engagement, followed by more complex cellular and in vivo models.
Figure 2: A typical experimental workflow for evaluating the biological efficacy of anticancer compounds.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols for key experiments are provided.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality Behind Experimental Choices: The choice of cell density and incubation times is critical and should be optimized for each cell line to ensure logarithmic growth during the assay. The use of a vehicle control is essential to account for any effects of the solvent on cell viability.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A purified kinase is incubated with its substrate (often a peptide) and ATP. The kinase phosphorylates the substrate, and the extent of phosphorylation is measured. The test compound's ability to reduce this phosphorylation is quantified.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, the specific peptide substrate, and a buffer containing MgCl₂ and other necessary cofactors.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.
-
Initiation of Reaction: Add ATP (often radiolabeled with ³²P or ³³P, or a non-radioactive ATP analog for detection by other means) to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash away the unreacted radiolabeled ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radiometric Assays (e.g., TR-FRET, Luminescence): These assays use specific antibodies or reagents that detect the phosphorylated substrate, generating a fluorescent or luminescent signal that is measured with a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Causality Behind Experimental Choices: The choice of substrate and ATP concentration should be near the Km of the enzyme to ensure sensitive detection of competitive inhibitors. The use of a purified kinase allows for the direct assessment of target engagement without the complexities of a cellular environment.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The inherent drug-like properties of the aminopyrimidine and piperazine moieties, combined with the synthetic tractability of the Boc-protected core, provide a robust platform for generating diverse chemical libraries. The available data on related analogs strongly suggest that compounds derived from this scaffold are likely to function as kinase inhibitors with potent antiproliferative activity.
Future research should focus on the systematic exploration of the chemical space around this core structure. By generating and screening a focused library of derivatives with diverse substitutions on both the pyrimidine and piperazine rings, it will be possible to build a comprehensive SAR and identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for further preclinical and clinical development.
References
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Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1577–o1578. [Link]
- Patel, N. B., et al. (2011). Synthesis, characterization and biological evaluation of some novel pyrimidine derivatives. European Journal of Medicinal Chemistry, 46(9), 4354-4361.
- Zhang, Y., et al. (2011). Design, synthesis, and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 35(10), 2055-2058.
- Topalis, D., et al. (2011). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Bioorganic & Medicinal Chemistry Letters, 21(10), 2849-2853.
- Sbardella, G., et al. (2011). Design, synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 46(9), 4280-4290.
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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Chen, P., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6943-6966. [Link]
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Kim, D., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 485. [Link]
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National Institutes of Health. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1286. [Link]
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Velihina, Y. S., et al. (2017). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][8]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 9(12), 65-71.
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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A Senior Application Scientist's Guide to Strategic Scaffolding: Evaluating Alternatives to tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(piperazin-1-yl)pyrimidin-4-amine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors. The commercially available building block, tert-butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, represents a highly utilized entry point for synthesizing a vast number of clinical candidates. However, reliance on a single, ubiquitous scaffold can lead to challenges in optimizing pharmacokinetic profiles, navigating crowded intellectual property landscapes, and overcoming target-specific liabilities. This guide provides a comprehensive comparison of strategic alternatives to this core reagent. We will deconstruct the molecule into its three primary components—the aminopyrimidine core, the piperazine linker, and the Boc-protecting group—and explore viable, data-supported replacements for each. The discussion is grounded in established medicinal chemistry principles and aims to equip drug discovery teams with the rationale to make informed decisions for scaffold modification and lead optimization.
Introduction: The Privileged Role of the 2-(Piperazin-1-yl)pyrimidin-4-amine Scaffold
The aminopyrimidine motif is considered a "privileged scaffold" in drug discovery. Its prevalence stems from its ability to act as a bioisostere of the adenine core of ATP, forming key hydrogen bond interactions with the hinge region of many protein kinases.[1][2] This interaction is fundamental to the mechanism of action for numerous approved kinase inhibitors, including imatinib and dasatinib.[2]
The title compound, this compound, combines this potent hinge-binding element with two other critical features:
-
The Piperazine Linker: This six-membered heterocycle is far more than a simple spacer. It imparts favorable physicochemical properties, often increasing aqueous solubility and providing a synthetically tractable handle (the distal nitrogen) for introducing vectors that can probe additional pockets in a target protein or modulate pharmacokinetics.[3][4][5] The two nitrogen atoms offer a large polar surface area and opportunities for hydrogen bonding, which can improve ADME characteristics.[4]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: In synthesis, the reactivity of the piperazine nitrogens must be controlled. The Boc group provides a robust and reliable method for temporarily masking one nitrogen, preventing unwanted side reactions during the coupling of the piperazine to the pyrimidine core or other synthetic steps.[6][7] Its key advantage lies in its stability under a wide range of reaction conditions and its clean, mild removal using acid (e.g., trifluoroacetic acid, TFA).[8]
While this combination is effective, the ultimate goal of drug design is to tailor a molecule perfectly to its biological target and intended clinical use. This necessitates a toolkit of alternative reagents to overcome common challenges like poor metabolic stability, off-target activity, or low cell permeability.[9]
Caption: Deconstruction of the core reagent into its functional components.
Comparative Analysis of Strategic Alternatives
This section explores modifications to each of the three core components, providing the rationale and data to guide selection.
2.A. Bioisosteric Replacements for the 4-Aminopyrimidine Core
Bioisosterism refers to the strategy of substituting a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity.[10][11] This is a powerful tool for improving potency, altering selectivity, or creating novel intellectual property. The 4-aminopyrimidine core primarily serves to engage the kinase hinge. Therefore, alternative heterocyclic systems must also possess the requisite hydrogen bond donors and acceptors.
Key Considerations for Core Replacement:
-
Hinge-Binding Motif: The alternative must replicate the N1 and N6-amino hydrogen bonding pattern of adenine.
-
Vectorial Change: Altering the core geometry can change the exit vector of the piperazine linker, potentially enabling new interactions or avoiding steric clashes.
-
Physicochemical Properties: Different heterocycles possess distinct electronic properties, pKa values, and lipophilicity, which can profoundly impact the overall drug-like properties of the final molecule.
| Heterocyclic Core | Rationale for Use / Key Feature | Potential Advantage | Potential Disadvantage |
| Purine | The natural ATP scaffold; a classic bioisostere.[1] | Well-understood SAR; established synthetic routes. | Often associated with broad kinase activity; potential IP challenges. |
| Pyrazolo[1,5-a]pyrimidine | Alters the position of ring nitrogens. | Can change H-bonding patterns and selectivity profile; novel IP space. | May require more complex, multi-step synthesis. |
| 7-Azaindole | Fused 5-6 ring system. | Can provide a different exit vector and access to different chemical space. | Can be more lipophilic than pyrimidine. |
| Quinazoline | Fused bicyclic system. | Increased surface area for potential van der Waals interactions. | Higher molecular weight; may increase lipophilicity and reduce solubility. |
| Imidazo[1,2-a]pyridine | Fused 5-6 ring system. | Offers a distinct electronic and steric profile. | Synthesis can be challenging; potential for off-target effects. |
While direct, side-by-side experimental data comparing these cores using the exact same piperazine side chain is proprietary to individual discovery programs, the strategy of "scaffold hopping" is validated by the numerous approved drugs based on these alternative hinge-binders. The choice of a new core is often guided by computational docking and the specific topology of the target kinase's active site.
2.B. Modifying the Piperazine Linker
The piperazine linker is a frequent site of modification to fine-tune ADME properties.[4][12] Its basicity (pKa ≈ 9.8 for the unsubstituted nitrogen) means it is often protonated at physiological pH, which aids solubility but can sometimes lead to high clearance or unwanted off-target interactions (e.g., hERG channel affinity).
Key Considerations for Linker Replacement:
-
Basicity (pKa): Lowering the pKa can reduce clearance and improve cell permeability.
-
Lipophilicity (LogP): Modulating LogP is critical for balancing solubility and permeability.
-
Conformational Rigidity: A more rigid linker can improve binding affinity by reducing the entropic penalty upon binding, but may not be ableto adopt the required binding conformation.[4]
-
Metabolic Stability: Introducing substituents can block sites of metabolism.
| Linker Alternative | Rationale for Use | Impact on Properties (Relative to Piperazine) |
| Homopiperazine | Ring expansion to a 7-membered diazepane. | Increases flexibility and size; slightly alters pKa. |
| (S)- or (R)-Methylpiperazine | Introduces a chiral center and steric bulk. | Can block N-dealkylation metabolism; may provide chiral recognition at the target. |
| Morpholine | Replaces one nitrogen with an oxygen. | Significantly reduces basicity (pKa ≈ 8.4); improves metabolic stability. |
| Thiomorpholine | Replaces one nitrogen with a sulfur. | Reduces basicity; increases lipophilicity compared to morpholine. |
| 4-Hydroxypiperidine | Removes one nitrogen, adds a hydroxyl group. | Eliminates one basic center; adds H-bond donor/acceptor. |
| 3-Azabicyclo[3.1.0]hexane | A rigid, bridged analog. | Greatly reduces conformational flexibility; can improve potency and selectivity. |
graph "Decision_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];Start [label="Start:\ntert-Butyl 4-(4-aminopyrimidin-2-yl)\npiperazine-1-carboxylate", shape=ellipse, fillcolor="#FBBC05"]; Problem [label="Identify Optimization Goal", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Goal1 [label="Improve Potency or\nChange Selectivity"]; Goal2 [label="Improve PK Properties\n(Solubility, Permeability, Metabolism)"]; Goal3 [label="Navigate IP Landscape or\nExplore New SAR"];
Action1 [label="Modify Piperazine Linker\n(e.g., add rigidity, change pKa)"]; Action2 [label="Modify Aminopyrimidine Core\n(Bioisosteric Replacement)"]; Action3 [label="Both"];
Result [label="Synthesize & Test Analogs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Problem; Problem -> Goal1 [label="Efficacy"]; Problem -> Goal2 [label="ADME"]; Problem -> Goal3 [label="Strategy"];
Goal1 -> Action1; Goal2 -> Action1; Goal3 -> Action2; Goal1 -> Action3;
Action1 -> Result; Action2 -> Result; Action3 -> Result; }
Caption: A workflow for selecting an alternative reagent based on project goals.
2.C. Synthetic Flexibility: Alternatives to the Boc Protecting Group
While not part of the final drug, the choice of protecting group is a critical decision in process chemistry and route optimization. The ideal group is easy to install, stable to orthogonal reaction conditions, and easy to remove with high yield.[6][13]
| Protecting Group | Abbreviation | Key Reagent | Deprotection Condition | Rationale / Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (TFA, HCl) | Standard Choice. Mild removal, high stability to bases and nucleophiles.[8] |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to acid/base chemistry. Useful if the molecule has acid-labile groups. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Commonly used in peptide synthesis.[14] Orthogonal to acidolysis and hydrogenolysis. |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or Base Hydrolysis | Simple and inexpensive, but removal conditions are harsher and less selective. |
The selection of a protecting group is entirely dependent on the planned synthetic route. For a molecule that must endure basic conditions, Boc is ideal. If the molecule is sensitive to acid but stable to reduction, Cbz is a superior choice.
Experimental Protocols
Trustworthy protocols are self-validating. The following methods are representative of standard industry practices for the synthesis and evaluation of these types of compounds.
Protocol 3.1: Representative Synthesis of the Core Reagent
This protocol describes a standard nucleophilic aromatic substitution (SNAr) followed by Boc protection.
Step 1: Synthesis of 2-(Piperazin-1-yl)pyrimidin-4-amine
-
To a sealed vessel, add 2-chloro-4-aminopyrimidine (1.0 eq), piperazine (2.5 eq), and n-butanol (5 mL per mmol of pyrimidine).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the vessel and heat to 120 °C for 16 hours. Monitor by LCMS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography (DCM/MeOH with 1% NH₄OH) to yield the desired product.
Step 2: Boc-Protection
-
Dissolve 2-(piperazin-1-yl)pyrimidin-4-amine (1.0 eq) in dichloromethane (DCM) (10 mL per mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by LCMS.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3.2: In Vitro Kinase Inhibition Assay (HTRF®)
This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay used to determine the potency (IC₅₀) of a compound against a target kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate peptide, and ATP solution. Serially dilute the test compounds in DMSO, followed by a dilution in assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of test compound dilution.
-
Add 4 µL of kinase/substrate mix.
-
Initiate the reaction by adding 4 µL of ATP solution (final concentration at the Kₘ for ATP).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of HTRF detection buffer containing Eu³⁺-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665/620) and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Aminopyrimidine forming key hydrogen bonds with a generic kinase hinge.
Conclusion and Future Outlook
This compound is a powerful and effective building block in drug discovery, but it should be viewed as a starting point rather than a final destination. Strategic replacement of its constituent parts is a fundamental tactic for optimizing drug candidates. By considering bioisosteric replacement of the aminopyrimidine core, thoughtful modification of the piperazine linker, and flexible application of synthetic protecting groups, researchers can significantly expand their chemical space. This enables the fine-tuning of a molecule's biological activity and physicochemical properties, ultimately increasing the probability of developing a safe, effective, and novel therapeutic agent. The principles and alternatives outlined in this guide provide a logical framework for undertaking such optimization campaigns, empowering scientists to move beyond the standard scaffolds and design the next generation of targeted medicines.
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A Comparative Guide to the In Vitro and In Vivo Performance of Novel Kinase Inhibitors Derived from tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
This guide provides an in-depth technical comparison of novel kinase inhibitors derived from the scaffold tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the molecular design of these compounds, their in vitro efficacy against key oncological targets, and their in vivo performance in preclinical models. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for their evaluation.
Introduction: The Rationale for Developing Novel Aminopyrimidine-Based Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and effectively compete for the ATP-binding site of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The parent compound, this compound, serves as a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The piperazine moiety offers a flexible linker to introduce various substituents that can modulate solubility, cell permeability, and target engagement, while modifications on the aminopyrimidine core can fine-tune kinase selectivity and potency.[3]
This guide will focus on a comparative analysis of two representative derivatives, Compound A and Compound B , which feature strategic modifications designed to enhance their activity against Cyclin-Dependent Kinases (CDKs), a family of enzymes crucial for cell cycle regulation.[4][5] We will also discuss Palbociclib , a commercially successful CDK4/6 inhibitor, as a benchmark, noting that its synthesis involves a structurally related piperazine-pyridine intermediate.[6][7][8]
Molecular Design and Synthesis Strategy
The synthesis of novel aminopyrimidine derivatives from the parent scaffold allows for systematic exploration of the chemical space to optimize for desired biological activity. The general synthetic scheme involves the modification of the 4-amino group of the pyrimidine ring and the piperazine nitrogen.
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A Comparative Benchmarking Guide to the Synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the efficient and robust synthesis of key intermediates is paramount. Tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate is a valuable building block in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. This guide provides an in-depth technical comparison of the primary synthetic routes to this molecule, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a quantitative comparison of their performance based on available data.
Introduction: The Significance of a Versatile Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to form key hydrogen bond interactions with protein targets makes it a desirable feature in drug design. The piperazine substituent, protected with a tert-butyloxycarbonyl (Boc) group, provides a readily functionalizable handle for further molecular elaboration, allowing for the exploration of structure-activity relationships. Consequently, the efficient synthesis of this compound is a critical step in the drug discovery pipeline for many research programs.
This guide will focus on the two most prevalent methods for the construction of the C-N bond between the pyrimidine and piperazine rings: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). Additionally, we will explore an emerging photocatalytic approach that presents a promising alternative.
Method 1: The Power of Palladium - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly useful for the arylation of amines that are poor nucleophiles or when the aromatic halide is unreactive towards traditional SNAr conditions.[2]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3] It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final, crucial step is reductive elimination, which furnishes the desired arylamine product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.[4]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Synthesis
A general procedure for the synthesis of N-arylpyrimidin-2-amine derivatives using Buchwald-Hartwig amination has been reported, which can be adapted for the target molecule.[5]
Materials:
-
2-Bromo-4-aminopyrimidine (or 2-Chloro-4-aminopyrimidine)
-
tert-Butyl piperazine-1-carboxylate
-
Palladium(II) Acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)[4]
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)[6]
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 2-halo-4-aminopyrimidine (1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 equiv.), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 2.4 mol% Xantphos), and the base (e.g., 1.4 equiv. NaOtBu).[4]
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring in a preheated oil bath at 100-110 °C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.[6]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Method 2: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of C-N bonds, particularly on electron-deficient aromatic and heteroaromatic rings.[7] The pyrimidine ring, being electron-deficient, is a suitable substrate for SNAr reactions, especially when activated by a good leaving group at the 2- or 4-position.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, the secondary amine of the piperazine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent elimination step, the leaving group departs, restoring the aromaticity of the pyrimidine ring and yielding the final product. The rate of the reaction is influenced by the nature of the leaving group, the nucleophilicity of the amine, and the electronic properties of the pyrimidine ring.
Caption: Mechanism of the SNAr Reaction.
Experimental Protocol: SNAr Synthesis
A transition-metal-free synthesis of 2-amino-4-alkoxypyrimidines via consecutive SNAr reactions has been described, and a similar approach can be applied for the synthesis of the target molecule.[8]
Materials:
-
2-Chloro-4-aminopyrimidine
-
tert-Butyl piperazine-1-carboxylate
-
Triethylamine (TEA) or another suitable base
-
Ethanol or other suitable high-boiling solvent
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-aminopyrimidine (1.0 equiv.) and tert-butyl piperazine-1-carboxylate (1.1 equiv.) in a suitable solvent such as ethanol.
-
Add triethylamine (2.0 equiv.) to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction time can be significantly longer than for the Buchwald-Hartwig amination.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, for example, by recrystallization or column chromatography.
Method 3: A Modern Twist - Photocatalytic Synthesis
A recent development in C-N bond formation is the use of photocatalysis. A patent describes a one-step synthesis of a similar compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, with a high reported yield.[2] This method offers a potentially greener and more efficient alternative to traditional methods.
Mechanistic Rationale
While the detailed mechanism for this specific reaction is proprietary, photocatalytic C-H amination reactions typically involve the generation of a highly reactive nitrogen-centered radical from the amine via a photocatalyst and an oxidant. This radical then adds to the heteroaromatic ring, followed by rearomatization to yield the product.
Experimental Protocol: Photocatalytic Synthesis (Adapted from a similar pyridine synthesis)
Materials:
-
4-Aminopyrimidine
-
tert-Butyl piperazine-1-carboxylate
-
Acridine salt photocatalyst
-
Oxidant (e.g., oxygen)
-
Anhydrous dichloroethane
Procedure:
-
In a reaction vessel, combine 4-aminopyrimidine (1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.0 equiv.), and the acridine salt photocatalyst (e.g., 0.1 equiv.) in anhydrous dichloroethane.
-
Replace the atmosphere in the vessel with oxygen.
-
Irradiate the reaction mixture with a blue LED light source for a specified time (e.g., 10 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Photocatalytic Synthesis (Projected) |
| Starting Materials | 2-Halo-4-aminopyrimidine, tert-Butyl piperazine-1-carboxylate | 2-Chloro-4-aminopyrimidine, tert-Butyl piperazine-1-carboxylate | 4-Aminopyrimidine, tert-Butyl piperazine-1-carboxylate |
| Catalyst/Reagents | Palladium catalyst, Phosphine ligand, Base | Base | Photocatalyst, Oxidant |
| Reaction Conditions | High temperature (100-110 °C) | High temperature (reflux) | Room temperature, Light irradiation |
| Reaction Time | Moderate (8-24 hours) | Long (can be >24 hours) | Moderate (e.g., 10 hours) |
| Yield | Generally high (can be >80%)[5] | Variable, often moderate | Potentially very high (>90%)[2] |
| Cost | Higher (due to Palladium and ligands) | Lower (no metal catalyst) | Potentially lower (depends on photocatalyst cost) |
| Scalability | Well-established for large-scale synthesis | Can be challenging to drive to completion on a large scale | Potentially scalable, but may require specialized equipment |
| Green Chemistry | Use of precious metals and organic solvents | Can be performed in greener solvents | Milder conditions, but uses chlorinated solvents in the example |
| Substrate Scope | Broad | More limited to activated systems | Potentially broad, but less explored |
Conclusion and Future Outlook
The choice of synthetic route for this compound depends on a variety of factors, including the desired scale of the reaction, cost considerations, and available equipment.
-
Buchwald-Hartwig amination stands out as a robust and high-yielding method, particularly for large-scale production where efficiency and yield are critical. The wide availability of catalysts and ligands allows for fine-tuning of the reaction conditions.[9]
-
Nucleophilic Aromatic Substitution offers a more cost-effective and metal-free alternative. However, it may suffer from longer reaction times and potentially lower yields, making it more suitable for smaller-scale synthesis or when metal contamination is a major concern.
-
Photocatalytic synthesis represents a promising future direction. The reported high yield and mild reaction conditions make it an attractive option.[2] However, this method is less established, and further research is needed to fully understand its scope and scalability for this specific transformation.
As the demand for novel therapeutics based on the 2-aminopyrimidine scaffold continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods will remain a key area of research. The principles and protocols outlined in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10654-10667. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Unsal-Tan, O., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 95-103. [Link]
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Diaz, D. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Kim, J., et al. (2016). Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 37(12), 1998-2008. [Link]
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Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577–o1578. [Link]
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Firth, C. A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1475–1478. [Link]
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Abdel-Rahman, H. M., & Sheha, M. (n.d.). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate. [Link]
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Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
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Ghaffari, S. (2014). Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. QSpace. [Link]
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Szostak, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2736–2748. [Link]
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Navigating the Synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate: A Comparative Cost and Strategy Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Routes to a Key Pharmaceutical Intermediate.
The synthesis of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate, a crucial building block in the development of various therapeutic agents, presents multiple strategic pathways for the discerning chemist. This guide provides an in-depth comparative analysis of the most viable synthetic routes, focusing on cost-effectiveness, yield, purity, safety, and scalability. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of a Versatile Scaffold
The 2,4-disubstituted pyrimidine core, coupled with a piperazine moiety, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant molecules. The title compound, with its protected piperazine and reactive aminopyrimidine functionalities, serves as a versatile intermediate for the construction of complex drug candidates. The choice of synthetic route can significantly impact not only the economic viability of a research program but also its timeline and environmental footprint. This guide will dissect two primary synthetic strategies: a sequential nucleophilic aromatic substitution (SNAr) approach and a convergent synthesis via cyclocondensation.
Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr)
This linear approach commences with a readily available starting material, 2,4-dichloropyrimidine, and proceeds through two sequential SNAr reactions. The inherent reactivity differences of the two chlorine atoms on the pyrimidine ring allow for a controlled, stepwise introduction of the desired substituents.
Caption: Route 1: A two-step sequential SNAr approach.
Step 1: Synthesis of 2-Chloro-4-aminopyrimidine
The first step involves the selective amination of 2,4-dichloropyrimidine at the more reactive C4 position. This regioselectivity is a well-established principle in pyrimidine chemistry, driven by the greater electron deficiency at the 4-position.
Experimental Protocol:
To a solution of 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, aqueous ammonia (excess, e.g., 10-20 equivalents) is added. The reaction mixture is heated in a sealed vessel to a temperature ranging from 80-120 °C for several hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product, 2-chloro-4-aminopyrimidine, is typically isolated by filtration, as it often precipitates from the reaction mixture upon cooling. The crude product can be further purified by recrystallization. A patent describes a similar reaction heated for one to several hours at temperatures ranging from 75°C to 250°C.[1]
Step 2: Synthesis of this compound
The intermediate, 2-chloro-4-aminopyrimidine, is then subjected to a second SNAr reaction with tert-butyl piperazine-1-carboxylate. This reaction typically requires more forcing conditions than the first amination due to the deactivating effect of the amino group at the C4 position.
Experimental Protocol:
A mixture of 2-chloro-4-aminopyrimidine (1 equivalent), tert-butyl piperazine-1-carboxylate (1-1.2 equivalents), and a suitable base such as sodium tert-butoxide or potassium carbonate (1.5-2 equivalents) is heated in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is typically in the range of 100-150 °C. The reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Route 2: Convergent Synthesis via Cyclocondensation
This approach involves the construction of the 2,4-diaminopyrimidine core in a single step, followed by the introduction of the piperazine moiety. This strategy can offer advantages in terms of step economy and potentially higher overall yields.
Caption: Route 2: A convergent approach via pyrimidine core formation.
Step 1: Synthesis of a 2,4-Diaminopyrimidine Intermediate
The core of this route is the cyclocondensation reaction between guanidine and a suitable three-carbon synthon. A variety of precursors can be employed, such as derivatives of malononitrile or cyanoacetaldehyde.[2] A one-pot synthesis of 2,4-diaminopyrimidine derivatives has been reported, demonstrating the efficiency of this approach.[3]
Conceptual Protocol:
Guanidine hydrochloride (1 equivalent) is treated with a base, such as sodium ethoxide or sodium hydroxide, to generate free guanidine. This is then reacted with a 3-oxopropionitrile derivative (1 equivalent) in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours. The resulting 2,4-diaminopyrimidine derivative can then be isolated and purified. A patent describes a method for producing 2,4-diaminopyrimidine oxide through a cyclization reaction of 3-oxopropionitrile and guanidine under oxidative conditions.[4]
Step 2: Introduction of the Piperazine Moiety
The subsequent step would involve the modification of the 2,4-diaminopyrimidine intermediate to introduce the tert-butyl piperazine-1-carboxylate group. The specific reaction would depend on the functionality present on the pyrimidine ring from the cyclocondensation step. For instance, if a leaving group is present at the 2-position, a nucleophilic substitution similar to Route 1 could be employed.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The cost estimates are based on currently available catalogue prices for the starting materials and key reagents and are subject to change.
| Metric | Route 1: Sequential SNAr | Route 2: Convergent Synthesis |
| Starting Materials Cost | Moderate | Potentially Low to Moderate |
| 2,4-Dichloropyrimidine | ~$1/g[5][6][7] | - |
| tert-Butyl piperazine-1-carboxylate | ~$2.4/g | ~$2.4/g |
| Guanidine Hydrochloride | - | ~$0.10/g[8][9][10][11] |
| 3-Carbon Synthon | - | Varies depending on precursor |
| Overall Yield | Moderate to Good (stepwise losses) | Potentially Higher (fewer steps) |
| Purity of Final Product | Good (requires chromatography) | Good (may require chromatography) |
| Number of Steps | 2 | 2 (conceptual) |
| Scalability | Generally scalable, but handling of ammonia at large scale requires specialized equipment. | Potentially highly scalable, especially one-pot variations. |
| Safety Considerations | - Use of aqueous ammonia requires a well-ventilated area and personal protective equipment.[7][11][12][13] - Sodium tert-butoxide is a strong, moisture-sensitive base requiring careful handling.[5][6][9][14] | - Guanidine can be corrosive. - The specific hazards of the 3-carbon synthon need to be considered. |
| Environmental Impact | - Use of organic solvents for reaction and purification. | - Potentially greener if one-pot procedures in environmentally friendly solvents are employed. |
Expert Insights and Recommendations
Route 1 (Sequential SNAr): This is a well-trodden and reliable path. The starting materials are commercially available, and the reactions are generally predictable. The primary challenges lie in the management of reaction conditions, particularly temperature and pressure for the amination step, and the final purification. For laboratory-scale synthesis where cost is not the primary driver and reliability is paramount, this route is often preferred. The scalability is feasible, though the handling of large quantities of ammonia necessitates specialized infrastructure.
Route 2 (Convergent Synthesis): This route holds the promise of greater efficiency and cost-effectiveness, particularly at a larger scale. The low cost of guanidine hydrochloride is a significant advantage.[8][9][10][11] However, the availability and cost of the appropriate three-carbon synthon are critical variables. The development of a robust and high-yielding one-pot procedure would make this the superior route for industrial production. Researchers should carefully evaluate the cost and availability of the required 3-carbon starting material before committing to this pathway.
Conclusion
The synthesis of this compound can be approached through distinct strategic routes, each with its own set of advantages and challenges. The sequential SNAr route offers reliability and predictability, making it a solid choice for research and small-scale synthesis. The convergent cyclocondensation route presents an opportunity for a more economical and efficient process, especially for large-scale production, provided a suitable and cost-effective three-carbon precursor is identified. The ultimate choice will depend on the specific priorities of the research or development program, balancing factors of cost, time, scale, and available resources.
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Ammonia Safety in End Use Applications. (2023, November 14). Ammonia Energy Association. Retrieved from [Link]
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One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. PubMed. Retrieved from [Link]
-
One-Pot Synthesis of 6-Substituted Amino-2,4-diaminopyrimidine Derivatives Using Ketene Dithioacetals with Amines and Guanidine Carbonate. ResearchGate. Retrieved from [Link]
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-
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-
Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. PubMed. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the lifecycle of a research chemical, proper disposal is the final, critical step that ensures the safety of personnel and the protection of our environment. As a Senior Application Scientist, my objective is to provide you with a procedural guide that is not only technically sound but also grounded in the practical realities of the modern laboratory. This document moves beyond a simple checklist to offer a self-validating system for the responsible disposal of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate.
Part 1: Hazard Assessment & Immediate Safety Protocols
The foundational principle of safe disposal is a thorough understanding of the potential risks. Based on analogous structures, we can anticipate the primary hazards.
Anticipated Hazard Profile
| Hazard Classification | GHS Category | Associated Statement | Rationale from Analogous Compounds |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Piperazine and aminopyridine derivatives are known skin irritants[1][2][4][5]. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | This is a common classification for amine-containing heterocyclic compounds[1][2][3][5]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of powdered forms of similar compounds can irritate the respiratory tract[1][2]. |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed | A precautionary classification based on related structures containing the aminopyridine moiety[2][6][7]. |
Causality Behind Precaution: The amine functionalities present in the molecule can lead to irritation upon contact with mucous membranes and skin. The Boc-protecting group is stable under neutral conditions but can be labile in the presence of strong acids, a factor to consider when segregating waste.
Mandatory Personal Protective Equipment (PPE):
Before handling the compound for disposal, ensure the following PPE is in use to create a primary barrier against exposure:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required[8].
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[9].
-
Body Protection: A standard laboratory coat, fully buttoned, is mandatory to protect skin and clothing[8].
-
Respiratory Protection: All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles[10][11].
Part 2: Step-by-Step Disposal Protocol
The guiding principle for disposal is that This compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the sanitary sewer[7][8][12].
Step 1: Waste Segregation at the Point of Generation
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Amines are incompatible with strong oxidizing agents and strong acids[6][9].
-
Procedure:
-
Designate a specific, sealed container for this waste stream.
-
Do not mix this waste with other chemical classes, particularly strong acids or oxidizing agents.
-
Treat all contaminated disposables (e.g., weighing papers, pipette tips, gloves) as hazardous waste and place them in the same designated container[10].
-
Step 2: Waste Container Preparation and Labeling
-
Rationale: Proper labeling is a regulatory requirement and ensures that everyone in the laboratory, as well as the ultimate waste handlers, understands the contents and associated hazards.
-
Procedure:
-
Select a container that is in good condition, free of leaks, and has a secure, tight-fitting lid[13].
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Irritant")[7].
-
-
Step 3: Collection and Interim Storage
-
Rationale: Laboratories are permitted to store waste temporarily in Satellite Accumulation Areas (SAAs) before it is moved for final disposal. This must be managed to prevent spills and ensure safety.
-
Procedure:
-
Carefully transfer the chemical waste and contaminated items into the prepared container.
-
Keep the container sealed at all times, except when adding waste.
-
Store the container in a designated SAA that is under the direct control of laboratory personnel and away from incompatible materials[13].
-
Step 4: Decontamination of Non-Disposable Items
-
Rationale: Any reusable equipment must be thoroughly cleaned to prevent cross-contamination of future experiments and accidental exposure.
-
Procedure:
-
Rinse any glassware or spatulas that have come into contact with the compound three times with an appropriate solvent (e.g., ethanol or isopropanol).
-
Collect this solvent rinsate as hazardous waste and add it to your designated container[8][13].
-
After the solvent rinse, wash the equipment with soap and water.
-
Step 5: Arranging for Final Disposal
-
Rationale: The final disposal of hazardous waste is a regulated process that must be handled by certified professionals to ensure it is done in an environmentally sound manner.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup[7][13].
-
Ensure all documentation, including the contents of the waste container, is accurate and complete.
-
The most probable method of final disposition for this type of organic compound is high-temperature incineration by a licensed facility[4].
-
Part 3: Workflow and Emergency Procedures
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Emergency Spill Procedures
In the event of a spill, prioritize safety and containment:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.
-
Contain: For a small spill, use an inert absorbent material like vermiculite, sand, or commercial chemical absorbent to cover the spill[4]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy[13].
By adhering to this comprehensive guide, you ensure that the final stage of your research with this compound is conducted with the highest standards of safety, integrity, and environmental stewardship.
References
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PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
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Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]
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- Fisher Scientific. (2025).
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to Handling tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate
This guide provides essential safety and logistical information for the handling of tert-Butyl 4-(4-aminopyrimidin-2-yl)piperazine-1-carboxylate. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment. The recommendations are predicated on the known hazards of structurally similar aminopyrimidine and piperazine derivatives, establishing a robust framework for safe laboratory practices.
Hazard Profile and Risk Assessment
Given these potential risks, a conservative approach to handling is warranted. All laboratory personnel must assume the compound is hazardous and adhere to the following personal protective equipment (PPE) and handling protocols.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in situations with a high risk of splashing. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][7][8] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use. A lab coat or impervious clothing is mandatory.[1][7] | To prevent skin contact which may cause irritation or harmful effects upon absorption. Contaminated clothing should be removed immediately and washed before reuse.[1][4] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[1][9] | To avoid the inhalation of dust or aerosols that may cause respiratory irritation.[1][3] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a laboratory for handling the compound.
-
Fume Hood: All weighing and solution preparation must be conducted in a properly functioning chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][8]
-
Gather Materials: Assemble all necessary equipment, solvents, and reagents before commencing work to minimize movement in and out of the designated handling area.
Donning PPE
A strict donning sequence ensures maximum protection:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles. If a splash hazard exists, also wear a face shield.
-
Wash and dry hands thoroughly before donning two pairs of chemical-resistant gloves.[1]
Handling the Compound
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][7]
-
Portioning: When weighing the compound, use a spatula and transfer it to a tared container within the fume hood.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing. Ensure the container is appropriately capped before agitating.
-
Post-Handling: After handling, decontaminate all surfaces in the work area.
Doffing PPE
The removal of PPE should be done in a manner that prevents cross-contamination:
-
Remove the outer pair of gloves.
-
Remove the lab coat.
-
Remove the inner pair of gloves.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.
-
Waste Chemical: Unused this compound and solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as hazardous waste.[7]
-
Empty Containers: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous waste. The empty and rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Do not let the product enter drains.[7][8]
Visual Workflow: Safe Handling and Emergency Response
The following diagram illustrates the key decision points and actions for the safe handling of this compound and the appropriate response in case of an accidental exposure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate|1246532-96-6|MSDS [dcchemicals.com]
- 7. watson-int.com [watson-int.com]
- 8. fishersci.com [fishersci.com]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
